Alrestatin
Description
See also: Alrestatin Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
| Record name | Alrestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-04-2 | |
| Record name | Alrestatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alrestatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alrestatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alrestatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 51411-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alrestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALRESTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alrestatin's Mechanism of Action in the Polyol Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the polyol pathway's role in diabetic complications and the mechanism by which Alrestatin, an aldose reductase inhibitor, modulates its activity. It consolidates key biochemical data, experimental methodologies, and the molecular interactions that define this compound's function.
The Polyol Pathway: A Nexus of Hyperglycemic Damage
Under normoglycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, excess glucose is shunted into the polyol pathway.[1] This two-step metabolic route becomes a significant contributor to the pathogenesis of diabetic complications, particularly in tissues like the nerves, retina, lens, and kidneys.[2]
The pathway consists of two primary enzymatic reactions:
-
Aldose Reductase (AR): The rate-limiting enzyme, aldose reductase (EC 1.1.1.21), catalyzes the reduction of glucose to sorbitol. This reaction consumes the co-factor NADPH (nicotinamide adenine dinucleotide phosphate), converting it to NADP+.[3][4]
-
Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. This second step utilizes NAD+ as a cofactor, generating NADH.[3][5][6]
The overactivation of this pathway under hyperglycemic conditions leads to a cascade of cellular stress and damage through multiple mechanisms:
-
Osmotic Stress: Sorbitol is a hydrophilic polyol that does not readily diffuse across cell membranes.[7][8] Its intracellular accumulation leads to a hyperosmotic state, causing cellular swelling, altered membrane permeability, and eventual cell damage.[1][2]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[2] NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase.[2] GSH is a primary intracellular antioxidant, and its depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress.[6]
-
Redox Imbalance: The conversion of sorbitol to fructose generates NADH, increasing the NADH/NAD+ ratio.[3][6] This redox imbalance can inhibit the activity of NAD+-dependent enzymes and further contribute to oxidative stress.[2]
-
Advanced Glycation End-products (AGEs): The fructose produced can be phosphorylated to fructose-3-phosphate, which is then degraded to 3-deoxyglucosone.[6][8] Both of these metabolites are potent glycating agents that contribute to the formation of AGEs, which cause protein cross-linking and cellular dysfunction.[6][8]
Caption: The Polyol Pathway and Pathological Consequences.
This compound: An Uncompetitive Inhibitor of Aldose Reductase
This compound (AY-22,284) was one of the first synthetic aldose reductase inhibitors (ARIs) to be developed and evaluated in clinical studies.[9] Its primary mechanism of action is the direct inhibition of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[10]
Inhibition Kinetics
Kinetic studies have classified this compound as an uncompetitive inhibitor of human kidney aldose reductase with respect to both the aldehyde substrate (e.g., glyceraldehyde) and the cofactor NADPH.[11] This mode of inhibition is significant, as it means this compound preferentially binds to the enzyme-substrate (AR-NADPH-glucose) complex, rather than to the free enzyme. This can be particularly effective in a high-substrate environment, such as hyperglycemia. Structural studies suggest that two molecules of this compound can bind to the active site in a stacked, "double-decker" configuration.[4]
Quantitative Inhibition and Pharmacokinetic Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibition Data
| Parameter | Enzyme Source | Substrate | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Bovine Lens Aldose Reductase | Glyceraldehyde or Galactose | 1-10 µM | [9] |
| Inhibition Type | Human Kidney Aldose Reductase | Aldehyde & NADPH | Uncompetitive |[11] |
Table 2: Human Pharmacokinetic Profile
| Parameter | Administration | Value | Reference |
|---|---|---|---|
| Serum Half-life | Intravenous / Oral | Approx. 1 hour | [12] |
| Urinary Recovery | Intravenous / Oral | 99% within 24 hours | [12] |
| Peak Serum Levels | Comparison | ~3x higher with intravenous vs. oral admin |[12] |
Clinical trials with this compound for diabetic neuropathy failed to demonstrate definitive efficacy, which was potentially due to its short half-life and the possibility that patients in the studies had already sustained irreversible nerve damage.[9][12]
Experimental Protocols for Assessing Aldose Reductase Inhibition
The evaluation of aldose reductase inhibitors like this compound relies on standardized in vitro enzyme assays. The fundamental protocol involves isolating the enzyme and measuring its activity by monitoring the consumption of the cofactor NADPH.
Enzyme Isolation and Preparation
-
Tissue Source: Aldose reductase can be isolated from various tissues. Rat lens and kidney are common sources due to their relatively high enzyme expression.[13][14]
-
Homogenization: The tissue is homogenized in a cold phosphate buffer (e.g., 0.067 M, pH 6.2) to release the cellular contents.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The resulting supernatant, containing the cytosolic AR enzyme, is collected for the assay.
Spectrophotometric Enzyme Activity Assay
The core of the assay is the measurement of NADPH oxidation, which exhibits a distinct absorbance peak at 340 nm. The rate of decrease in absorbance at this wavelength is directly proportional to the enzyme's activity.
Methodology:
-
Reaction Mixture Preparation: A quartz cuvette is prepared with a reaction buffer (e.g., 0.067 M phosphate buffer, pH 6.2), a solution of NADPH (final concentration ~0.1-0.2 mM), the enzyme supernatant, and distilled water.[13]
-
Inhibitor Addition (for IC₅₀): For inhibition studies, varying concentrations of the inhibitor (this compound), typically dissolved in a suitable solvent like DMF or methanol, are added to the reaction mixture.[13] A control reaction without the inhibitor is run in parallel.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, commonly DL-glyceraldehyde.[13]
-
Data Acquisition: The absorbance at 340 nm is monitored immediately and continuously for several minutes using a UV-Vis spectrophotometer.
-
Calculation: The rate of NADPH oxidation (ΔAbs/min) is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the control rate. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[14]
Caption: Workflow for Aldose Reductase Inhibition Assay.
References
- 1. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 6. avehjournal.org [avehjournal.org]
- 7. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Alrestatin: An In-depth Technical Guide to an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin is a pioneering compound in the field of diabetic complications, identified as a specific inhibitor of the enzyme aldose reductase (IC50 = 148 μM).[1] First synthesized in 1969, it was among the initial aldose reductase inhibitors (ARIs) with oral bioavailability to advance to clinical trials in the late 1970s and early 1980s for the treatment of diabetic neuropathy.[2] Despite its early promise, the development of this compound was ultimately halted due to challenges in clinical trials and a notable incidence of adverse effects, including hepatotoxicity.[2] Nevertheless, the study of this compound has been instrumental in understanding the role of the polyol pathway in the pathogenesis of diabetic complications and has paved the way for the development of subsequent generations of ARIs. This guide provides a comprehensive technical overview of this compound, its mechanism of action, relevant experimental protocols, and its place in the broader context of aldose reductase inhibition.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, as seen in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), a process that utilizes NAD+ as a cofactor.
The overactivation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation in insulin-insensitive tissues such as the lens, peripheral nerves, and glomeruli leads to hyperosmotic stress, causing cellular damage.
-
Oxidative Stress: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased susceptibility to oxidative stress.
-
Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio. This redox imbalance can inhibit glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis, and can also stimulate the production of reactive oxygen species (ROS) by NADH oxidase.
-
Activation of Signaling Cascades: The metabolic consequences of polyol pathway activation, including increased diacylglycerol (DAG) production, can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are implicated in a host of cellular responses that contribute to diabetic complications, including inflammation, uncontrolled cell growth, and vascular dysfunction.[3][4][5][6]
By inhibiting aldose reductase, this compound and other ARIs aim to mitigate these pathological processes at their source, thereby preventing or delaying the onset of diabetic complications.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of aldose reductase. Its inhibitory action reduces the conversion of glucose to sorbitol, thereby attenuating the downstream consequences of polyol pathway hyperactivity. In vitro studies have demonstrated that this compound can attenuate glucose-induced angiotensin II production in rat vascular smooth muscle cells, a process implicated in diabetic vascular complications.[1]
Quantitative Data: A Comparative Overview of Aldose Reductase Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable aldose reductase inhibitors. This data is essential for comparing the efficacy of different compounds and for guiding the design of new therapeutic agents.
| Inhibitor | IC50 Value | Ki Value | Notes |
| This compound | 148 µM[1] | Not readily available | One of the first ARIs to be clinically tested. |
| Sorbinil | 700 nM[7] | Not readily available | Development halted due to hypersensitivity reactions. |
| Tolrestat | 23.9 nM[7] | Not readily available | Withdrawn from the market due to liver toxicity. |
| Zopolrestat | 4.8 nM[7] | 19.0 nM[7] | Investigated for diabetic neuropathy. |
| Fidarestat | 9.0 nM[7] | Not readily available | Has been studied for diabetic neuropathy and retinopathy. |
| Epalrestat | 18 nM (human erythrocytes)[8] | Not readily available | Approved in some countries for the treatment of diabetic neuropathy. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other aldose reductase inhibitors.
Aldose Reductase Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol describes a standard in vitro assay to determine the inhibitory activity of a compound against aldose reductase by measuring the decrease in NADPH absorbance.
Materials:
-
Purified or partially purified aldose reductase
-
NADPH
-
DL-glyceraldehyde (or another suitable substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH (e.g., 2 x 10⁻⁵ M final concentration).
-
Prepare a stock solution of the substrate, DL-glyceraldehyde (e.g., 5 x 10⁻⁵ M final concentration).
-
Prepare a stock solution of the test compound at various concentrations.
-
-
Assay Setup:
-
In a quartz cuvette or a well of a UV-transparent 96-well plate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (or solvent for control)
-
Aldose reductase enzyme solution
-
-
Mix gently and incubate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 3-5 minutes).
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for the control and each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Cell-Based Assay for Diabetic Complications: ARPE-19 Cells under Hyperglycemic Conditions
This protocol describes a cell-based model to study the effects of hyperglycemia and potential therapeutic interventions on human retinal pigment epithelial (ARPE-19) cells, which are relevant to diabetic retinopathy.
Materials:
-
ARPE-19 cell line
-
DMEM/F12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
D-Glucose
-
Test compound (e.g., this compound)
-
Reagents for downstream analysis (e.g., ROS detection kits, cell viability assays, Western blotting reagents)
Procedure:
-
Cell Culture:
-
Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO2.[9]
-
-
Induction of Hyperglycemic Conditions:
-
Once the cells reach a desired confluency (e.g., 70-80%), replace the normal glucose medium with a high glucose medium (e.g., 30 mM D-glucose) for a specified duration (e.g., 24-48 hours) to mimic hyperglycemic conditions.[9] A control group should be maintained in a normal glucose medium (e.g., 5.5 mM D-glucose).
-
-
Treatment with Test Compound:
-
Treat the cells in high glucose medium with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24 hours).
-
-
Downstream Analysis:
-
After the treatment period, the cells can be harvested for various analyses, including:
-
Cell Viability: Assessed using assays like MTT or WST-1 to determine the cytotoxicity of the treatment.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.
-
Protein Expression Analysis: Western blotting can be used to measure the expression levels of key proteins in signaling pathways, such as PKC, MAPKs (p38, JNK, ERK), and markers of apoptosis.
-
Sorbitol Accumulation: Intracellular sorbitol levels can be measured using appropriate biochemical assays.
-
-
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This protocol outlines the induction of a diabetic neuropathy model in rats using streptozotocin, a widely used model to evaluate the efficacy of potential therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose monitoring system
-
Test compound (e.g., this compound)
-
Equipment for assessing neuropathy (e.g., hot plate for thermal hyperalgesia, von Frey filaments for mechanical allodynia, nerve conduction velocity measurement equipment)
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer.[8] Control animals receive an injection of citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.[8]
-
-
Treatment with Test Compound:
-
Begin daily administration of the test compound (e.g., this compound) or vehicle to the diabetic rats, typically starting a few days after the confirmation of diabetes. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.
-
-
Assessment of Neuropathy:
-
At regular intervals throughout the study (e.g., weekly for 4-8 weeks), assess the development and progression of diabetic neuropathy using a battery of tests:
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot plate.
-
Mechanical Allodynia: Determine the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Nerve Conduction Velocity (NCV): Measure the motor and sensory NCV in peripheral nerves (e.g., sciatic nerve) using electrophysiological techniques.
-
-
-
Biochemical and Histological Analysis:
-
At the end of the study, tissues such as the sciatic nerve and spinal cord can be collected for biochemical analysis (e.g., sorbitol levels, oxidative stress markers) and histological examination (e.g., nerve fiber morphology).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in diabetic complications and a typical workflow for screening aldose reductase inhibitors.
Caption: The Polyol Pathway and Downstream Signaling in Diabetic Complications.
Caption: A Typical Workflow for Screening Aldose Reductase Inhibitors.
Conclusion
This compound, despite its eventual discontinuation for clinical use, remains a significant molecule in the history of drug development for diabetic complications. Its study provided crucial validation for the "polyol pathway hypothesis" and spurred further research into the development of more potent and safer aldose reductase inhibitors. The in-depth understanding of its mechanism of action, coupled with the detailed experimental protocols provided in this guide, serves as a valuable resource for researchers and scientists working to develop novel therapeutics to combat the debilitating consequences of diabetes. The continued exploration of aldose reductase inhibition, informed by the lessons learned from early compounds like this compound, holds promise for improving the quality of life for millions of individuals living with diabetes.
References
- 1. An in vitro protocol to study the effect of hyperglycemia on intracellular redox signaling in human retinal pigment epithelial (ARPE-19) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. abcam.cn [abcam.cn]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Pharmacological properties of fidarestat, a potent aldose reductase inhibitor, clarified by using sorbitol in human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Alrestatin: A Technical Guide to its Discovery, Synthesis, and Inhibition of Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrestatin, (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, emerged as one of the pioneering synthetic inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. First synthesized in 1969, it entered clinical trials in the late 1970s and early 1980s. Despite initial promise, its development was halted due to limited efficacy in objective clinical endpoints and notable adverse effects, primarily hepatotoxicity and photosensitive skin rashes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, with a focus on its mechanism of action as an uncompetitive inhibitor of aldose reductase. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field of diabetic complications and drug development.
Discovery and Historical Context
This compound was among the first aldose reductase inhibitors (ARIs) to be developed.[1] Its discovery was a significant step in validating the "polyol pathway" or "sorbitol pathway" hypothesis, which posits that the accumulation of sorbitol, produced from glucose by aldose reductase, contributes to the cellular damage observed in diabetic neuropathy, retinopathy, and nephropathy.[2] Early clinical trials with this compound, while ultimately unsuccessful in leading to a marketed drug, provided crucial insights into the potential and the challenges of targeting aldose reductase for the treatment of diabetic complications.[3][4] The experience with this compound paved the way for the development of other ARIs with improved potency and safety profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid | |
| Molecular Formula | C₁₄H₉NO₄ | [2] |
| Molecular Weight | 255.23 g/mol | [2] |
| Melting Point | 266-267 °C | [2] |
| Solubility | Soluble in DMSO (50 mg/mL); Insoluble in water (< 0.1 mg/mL) | [2] |
| CAS Number | 51411-04-2 |
Chemical Synthesis
The synthesis of this compound is achieved through the condensation of 1,8-naphthalic anhydride with glycine.[2]
Reaction Scheme
Caption: Synthesis of this compound from 1,8-naphthalic anhydride and glycine.
Experimental Protocol
Materials:
-
1,8-Naphthalic anhydride
-
Glycine
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Decolorizing charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-naphthalic anhydride (e.g., 0.56 moles) and glycine (e.g., 0.64 moles).[2]
-
Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants (e.g., 750 mL).[2]
-
Heat the mixture to reflux with constant stirring and maintain at reflux for 2 hours. The solution should become homogeneous and dark in color.[2]
-
After the reflux period, allow the solution to cool to approximately 100°C.
-
Slowly add hot deionized water (e.g., 750 mL) to the stirred solution.
-
Cool the reaction mixture and store it in a refrigerator for 16 hours to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol, using decolorizing charcoal to remove colored impurities.
-
Dry the purified crystals of this compound under vacuum.
Characterization:
-
The melting point of the final product should be determined and compared to the literature value (266-267 °C).
-
Structural confirmation can be achieved using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound is an inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme of the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathology of diabetic complications.
The Polyol Pathway and this compound's Site of Action
Caption: The Polyol Pathway and the inhibitory action of this compound.
Enzyme Inhibition Kinetics
This compound exhibits an uncompetitive mode of inhibition with respect to both the aldehyde substrate and NADPH.[1] This means that this compound preferentially binds to the enzyme-substrate complex (ALR2-NADPH-substrate), rather than the free enzyme.
Quantitative Inhibition Data:
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 148 µM | Not specified |
Experimental Protocol: Aldose Reductase Inhibition Assay
Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Materials:
-
Purified aldose reductase enzyme
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM)
-
DL-glyceraldehyde solution (substrate, e.g., 10 mM)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.
-
Calculate the rate of reaction (ΔOD/min) for each concentration of this compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Clinical Trials and Outcome
Early clinical trials of this compound were conducted in patients with diabetic peripheral neuropathy.
Summary of Clinical Trial Findings
| Study Design | Number of Patients | Dosage | Key Findings | Adverse Effects | Reference |
| Single-blind, placebo crossover | 9 | Not specified | Subjective improvement in most patients; No significant change in objective measures of nerve conduction. | Substantial toxicity, particularly photosensitive skin rash. | [4][5] |
| Intravenous and Oral Administration | 2 (IV), 4 (Oral) | IV: 50 mg/kg; Oral: 1 g q.i.d. | IV: Subjective improvement in symptoms. Oral: No subjective or objective improvements. | No acute toxicity reported in this study. | [3] |
The clinical trials highlighted a disconnect between subjective symptom relief and objective improvements in nerve function. Furthermore, the emergence of significant adverse effects, such as photosensitive skin rashes and potential hepatotoxicity, ultimately led to the discontinuation of this compound's development.[1]
Conclusion
This compound holds a significant place in the history of drug discovery for diabetic complications. As one of the first synthetic aldose reductase inhibitors to be clinically evaluated, it provided crucial proof-of-concept for the polyol pathway hypothesis. Although its clinical development was halted due to a combination of limited efficacy and safety concerns, the lessons learned from this compound have been invaluable for the subsequent development of more potent and safer aldose reductase inhibitors. This technical guide has provided a detailed overview of the discovery, synthesis, and biological characterization of this compound, offering a valuable resource for researchers dedicated to addressing the challenges of diabetic complications.
References
- 1. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 51411-04-2 [chemicalbook.com]
- 3. This compound | C14H9NO4 | CID 2120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unacademy.com [unacademy.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Early Clinical Trials of Alrestatin for Diabetes Complications: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia in diabetes mellitus initiates a cascade of metabolic and signaling derangements, leading to chronic complications such as neuropathy, nephropathy, and retinopathy. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway.[1][2][3] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, excess glucose is shunted into the polyol pathway, where it is converted to sorbitol by the enzyme aldose reductase in a process that consumes NADPH.[1][3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic imbalances are believed to contribute significantly to the cellular damage observed in diabetic complications.[2][3]
Alrestatin emerged as an early investigational aldose reductase inhibitor with the potential to mitigate diabetic complications by blocking this critical enzymatic step. This technical guide provides an in-depth overview of the early clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.
The Polyol Pathway in Diabetic Complications
The activation of the polyol pathway in response to hyperglycemia contributes to diabetic complications through several mechanisms:
-
Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active sugar alcohol, leads to an influx of water into cells, causing osmotic stress and subsequent cellular damage. This is particularly relevant in insulin-independent tissues like nerves, the retina, and the kidneys.[3]
-
Increased Oxidative Stress: The conversion of glucose to sorbitol by aldose reductase consumes the cofactor NADPH.[1] NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant. Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress and cellular injury.[3]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol can be phosphorylated and enter the glycolytic pathway. However, it can also be a precursor for the formation of advanced glycation end products (AGEs), which are highly reactive molecules that can damage proteins and contribute to the long-term complications of diabetes.[2]
-
Redox Imbalance: The conversion of sorbitol to fructose by sorbitol dehydrogenase produces NADH. An increased NADH/NAD+ ratio can disrupt cellular redox balance and contribute to metabolic dysfunction.[1]
The following diagram illustrates the core signaling cascade of the polyol pathway and its downstream consequences.
Caption: The Polyol Pathway and its role in diabetic complications.
Early Clinical Trials of this compound
The initial clinical investigations of this compound focused on its safety, pharmacokinetics, and preliminary efficacy in patients with diabetic neuropathy. These early studies were small and often exploratory in nature.
Intravenous this compound Administration
An early study investigated the effects of intravenously administered this compound in a small cohort of diabetic patients with severe peripheral neuropathy.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Number of Patients | 2 | [4] |
| Diagnosis | Severe Diabetic Peripheral Neuropathy | [4] |
| Dosage | 50 mg/kg body weight | [4] |
| Pharmacokinetics | ||
| Serum Half-life | Approximately 1 hour | [4] |
| Urinary Excretion | 99% recovered within 24 hours | [4] |
| Outcomes | ||
| Subjective Improvement | Reported by both patients | [4] |
| Onset of Improvement | 2 days after start of infusion | [4] |
| Duration of Improvement | Approximately 3 weeks post-infusion | [4] |
| Objective Changes (Nerve Conduction Velocity) | No significant changes observed | [4] |
Experimental Protocol
-
Study Design: Open-label, non-randomized.
-
Patient Population: Highly selected diabetic patients with severe peripheral neuropathy.
-
Intervention: Intravenous infusion of this compound at a dose of 50 mg/kg body weight.
-
Outcome Measures:
-
Subjective assessment of clinical symptoms.
-
Objective neurological examination.
-
Peripheral nerve conduction velocity studies.
-
Oral this compound Administration
Following the intravenous studies, an oral formulation of this compound was evaluated in a 30-day trial.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Number of Patients | 4 | [4] |
| Diagnosis | Severe Diabetic Peripheral Neuropathy | [4] |
| Dosage | 1 gram, four times daily (q.i.d.) | [4] |
| Duration of Trial | 30 days | [4] |
| Pharmacokinetics | ||
| Peak Serum Levels | Approximately 3 times lower than intravenous administration | [4] |
| Outcomes | ||
| Subjective Improvement | No subjective improvements reported | [4] |
| Objective Changes (Nerve Conduction Velocity) | No objective improvements observed | [4] |
Experimental Protocol
-
Study Design: Open-label, non-randomized.
-
Patient Population: Diabetic patients with severe clinical peripheral neuropathy.
-
Intervention: Oral administration of this compound (1 gram q.i.d.) for 30 days.
-
Outcome Measures:
-
Subjective assessment of clinical symptoms.
-
Objective neurological examination.
-
Peripheral nerve conduction velocity studies.
-
Single-Blind, Placebo Crossover Trial
A more structured single-blind, non-randomized, placebo crossover trial was conducted to further evaluate this compound in patients with diabetic peripheral neuropathy.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Number of Patients | 9 | [5] |
| Diagnosis | Diabetic Peripheral Neuropathy | [5] |
| Duration of Trial | 4 months | [5] |
| Outcomes | ||
| Subjective Benefit | Reported by most patients | [5] |
| Objective Changes (Nerve Conduction) | Essentially unchanged | [5] |
| Adverse Events | ||
| Notable Toxicity | Substantial, particularly photosensitive skin rash | [5] |
Experimental Protocol
-
Study Design: Single-blind, non-randomized, placebo crossover.
-
Patient Population: Patients with diabetic peripheral neuropathy.
-
Intervention: this compound (dosage not specified in the abstract) and placebo, with a crossover period.
-
Outcome Measures:
-
Subjective assessment of symptoms.
-
Objective measures of nerve conduction.
-
Monitoring for adverse events.
-
Experimental Methodologies
Nerve Conduction Velocity (NCV) Studies
General Protocol for NCV Measurement:
-
Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve to be studied is maintained at a constant level (typically 32-34°C) to ensure accurate and reproducible results.[6]
-
Nerve Stimulation: A stimulating electrode is placed on the skin over the nerve at two or more points along its course. A mild electrical impulse is delivered to stimulate the nerve.[6][7]
-
Signal Recording: A recording electrode is placed on the skin over a muscle supplied by the nerve (for motor nerve studies) or over the nerve itself more distally (for sensory nerve studies). This electrode detects the electrical response (compound muscle action potential or sensory nerve action potential).[8][9]
-
Measurement and Calculation:
-
Latency: The time it takes for the electrical impulse to travel from the stimulation point to the recording point is measured in milliseconds (ms).[9]
-
Distance: The distance between the two stimulation points is measured on the skin surface.
-
Conduction Velocity: The nerve conduction velocity is calculated by dividing the distance between the stimulation points by the difference in latencies. The result is expressed in meters per second (m/s).[9]
-
Amplitude: The strength of the nerve response is measured in millivolts (mV) for motor nerves and microvolts (µV) for sensory nerves, providing an indication of the number of functioning nerve fibers.[8]
-
The following diagram outlines the general workflow for a clinical trial investigating a therapeutic agent for diabetic neuropathy.
Caption: A generalized workflow for a clinical trial in diabetic neuropathy.
Inclusion and Exclusion Criteria
Specific inclusion and exclusion criteria for the very early this compound trials are not detailed in the available literature. However, based on the descriptions of the patient populations and general criteria for diabetic neuropathy trials of that era, the following can be inferred:
Probable Inclusion Criteria:
-
Diagnosis of diabetes mellitus.
-
Clinical diagnosis of peripheral neuropathy, likely based on symptoms and neurological examination.
-
For some studies, evidence of severe neuropathy.[4]
Probable Exclusion Criteria:
-
Neuropathy from causes other than diabetes.
-
Other medical conditions that could interfere with the assessment of neuropathy.
-
Use of medications that could affect nerve function.
-
Pregnancy or lactation.[10]
Discussion and Conclusion
The early clinical trials of this compound provided initial insights into its potential as a therapeutic agent for diabetic complications. The intravenous administration showed some subjective improvement in a very small number of patients, suggesting that the drug could reach its target and exert a biological effect. However, the lack of objective improvement in nerve conduction velocities and the failure of the oral formulation to produce either subjective or objective benefits highlighted significant challenges.[4]
The discrepancy in outcomes between the intravenous and oral routes was attributed to the substantially lower peak serum levels achieved with oral administration.[4] This suggests that achieving a sufficiently high and sustained concentration of the drug in target tissues is critical for its efficacy. Furthermore, the selection of patients with severe and likely irreversible nerve damage may have limited the potential for observable improvements.[4]
A significant finding from these early trials was the emergence of photosensitive skin rash as a substantial toxicity.[5] This adverse effect would have been a major consideration in the subsequent development of this compound and other aldose reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 3. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerve Conduction Velocity Tests [protocols.io]
- 7. Diabetic Neuropathy Clinical Research Trials | CenterWatch [centerwatch.com]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. A study of nerve conduction velocity in diabetic patients and its relationship with tendon reflexes (T-Reflex) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Alrestatin's Impact on Sorbitol Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Alrestatin, an aldose reductase inhibitor, and its effect on sorbitol accumulation, a key pathological event in the development of diabetic complications. This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for professionals in the field.
Introduction: The Polyol Pathway and Diabetic Complications
In hyperglycemic states, the polyol pathway becomes a significant route for glucose metabolism in insulin-independent tissues such as the lens, retina, Schwann cells, and kidneys.[1] The rate-limiting enzyme in this pathway, aldose reductase (AR), catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process.[2][3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a reaction that converts NAD+ to NADH.[2]
The accumulation of intracellular sorbitol, a poorly permeable sugar alcohol, leads to hyperosmotic stress, causing cellular swelling and damage.[4][5] Furthermore, the increased flux through the polyol pathway results in a cascade of detrimental downstream effects, including:
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the cell's antioxidant defense system, leading to an increase in reactive oxygen species (ROS).[4][5]
-
Reductive Stress: The elevated NADH/NAD+ ratio, termed "pseudohypoxia," disrupts cellular redox balance.[6]
-
Activation of Protein Kinase C (PKC): The metabolic shifts associated with the polyol pathway can lead to the activation of PKC, a signaling molecule implicated in vascular dysfunction.[7][8]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are involved in the cross-linking of proteins and cellular damage.[8][9]
This compound is an aldose reductase inhibitor that was developed to mitigate these pathological processes by blocking the initial step of the polyol pathway.
This compound: Mechanism of Action and In Vitro Efficacy
This compound functions as a competitive inhibitor of aldose reductase, thereby preventing the conversion of glucose to sorbitol. Its efficacy in inhibiting aldose reductase has been demonstrated in various in vitro studies.
| Inhibitor | IC50 (µM) | Source |
| This compound | 1 | Bovine Lens |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data on this compound's Effect on Sorbitol Accumulation
Numerous preclinical and clinical studies have investigated the effect of this compound and other aldose reductase inhibitors on sorbitol levels in various tissues. The following tables summarize key quantitative findings.
Preclinical Studies in Animal Models
| Study Focus | Animal Model | Tissue | Treatment | Sorbitol Reduction (%) | Reference |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Sciatic Nerve | This compound | Data on specific percentage reduction not available, but studies suggest a significant decrease. | [10] |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Sciatic Nerve | ICI 105552 (another ARI) | 70% | |
| Diabetic Retinopathy | Streptozotocin-induced diabetic rats | Retina | ICI 105552 | No statistically significant effect |
Note: While many studies confirm this compound's effect on reducing sorbitol, specific quantitative data in a standardized format is often lacking in older publications. The data for ICI 105552 is included for comparative purposes.
Clinical Studies in Human Subjects
Clinical trials with this compound have shown subjective improvements in symptoms of diabetic neuropathy, although objective measures have been less consistent.[10][11]
| Study Focus | Patient Population | Treatment | Key Findings on Sorbitol Levels | Reference |
| Diabetic Neuropathy | 9 patients with diabetic peripheral neuropathy | This compound (intravenous and oral) | Objective changes in nerve conduction were not significant. Direct measurements of nerve sorbitol reduction were not reported in this study. | [10] |
| Diabetic Polyneuropathy | 30 patients with diabetic polyneuropathy | This compound | Significant improvements in sensory thresholds and some nerve conduction velocities compared to placebo. Direct sorbitol measurements were not a primary endpoint. | [11] |
Experimental Protocols
Aldose Reductase Activity Assay (Spectrophotometric Method)
This protocol is a generalized method for determining aldose reductase activity based on common laboratory practices.[12]
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Reagents:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM)
-
DL-glyceraldehyde (substrate, e.g., 10 mM)
-
Tissue homogenate (e.g., lens supernatant)
-
This compound or other inhibitors (dissolved in an appropriate solvent)
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and tissue homogenate.
-
Blank Measurement: Measure the baseline absorbance at 340 nm.
-
Initiation of Reaction: Add the substrate (DL-glyceraldehyde) to the cuvette to start the reaction.
-
Kinetic Measurement: Record the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at regular intervals.
-
Inhibitor Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.
-
Calculation: The rate of NADPH oxidation is proportional to the aldose reductase activity and is calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms involved in hyperglycemia-induced cellular damage | Oncohema Key [oncohemakey.com]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between osmotic and oxidative stress in diabetic precataractous lens: studies with a sorbitol dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Advanced glycation end products in diabetic retinopathy and phytochemical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of aldose reductase inhibitor treatment in diabetic polyneuropathy - a clinical and neurophysiological study. | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Alrestatin from Naphthalic Anhydride and Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Alrestatin, a potent aldose reductase inhibitor, from the starting materials naphthalic anhydride and glycine. This compound is a subject of significant interest in the development of therapeutic agents for diabetic complications. This guide outlines the synthetic pathway, experimental procedures, necessary reagents and equipment, and the mechanism of action of this compound as an inhibitor of the polyol pathway.
Introduction
This compound, chemically known as (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, is a well-documented inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as those seen in diabetes mellitus. The accumulation of sorbitol, a product of the aldose reductase-catalyzed reduction of glucose, is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, this compound effectively mitigates the flux of glucose through the polyol pathway, thereby preventing the accumulation of sorbitol and its detrimental effects. The synthesis of this compound can be achieved through the condensation reaction of naphthalic anhydride and glycine.
Synthesis of this compound
The synthesis of this compound from naphthalic anhydride and glycine is a straightforward condensation reaction that results in the formation of an N-substituted naphthalimide derivative.
Reaction Scheme:
Caption: Synthesis of this compound from Naphthalic Anhydride and Glycine.
Experimental Protocol
Materials and Equipment:
-
1,8-Naphthalic anhydride
-
Glycine
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,8-naphthalic anhydride (1.0 eq) and glycine (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TCC). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted glycine and residual acetic acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉NO₄ | [4] |
| Molecular Weight | 255.23 g/mol | [4] |
| Purity (Typical) | >97% | [4] |
Note: Specific reaction yields and detailed spectroscopic data are highly dependent on the precise reaction conditions and purification methods employed. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.
Mechanism of Action: Aldose Reductase Inhibition
This compound functions as a potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the increased intracellular glucose concentration leads to the saturation of the glycolytic pathway, shunting excess glucose into the polyol pathway.[2][3]
Polyol Pathway Signaling:
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
The accumulation of sorbitol within cells leads to osmotic stress. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of glutathione, a major endogenous antioxidant. This depletion of NADPH results in increased oxidative stress. The subsequent oxidation of sorbitol to fructose can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular damage. This compound, by binding to and inhibiting aldose reductase, prevents the conversion of glucose to sorbitol, thus mitigating the downstream pathological effects of the polyol pathway.[2][3]
Experimental Workflow
The following diagram outlines the overall workflow from synthesis to characterization and biological evaluation of this compound.
Caption: Overall workflow for this compound synthesis and evaluation.
Conclusion
This document provides a comprehensive guide for the synthesis and understanding of this compound. The provided protocols and diagrams are intended to aid researchers in the efficient synthesis and characterization of this important aldose reductase inhibitor. Adherence to these guidelines will facilitate further research into the therapeutic potential of this compound and its derivatives in the management of diabetic complications.
References
Application Notes and Protocols: Alrestatin Dosage for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin is a pioneering aldose reductase inhibitor (ARI) investigated for its potential to mitigate complications arising from diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions. This pathway converts excess glucose into sorbitol, and its accumulation, along with subsequent osmotic stress and oxidative damage, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. These application notes provide a detailed overview of this compound dosage and relevant experimental protocols for in vivo animal studies, based on available scientific literature. It is important to note that while extensive data exists for other aldose reductase inhibitors, specific long-term dosage studies for this compound in animal models of diabetic complications are not widely published. The following information is synthesized from human clinical data, studies on other ARIs, and acute animal experiments with this compound.
Data Presentation: Dosage and Administration
The following tables summarize key quantitative data regarding the dosage of this compound and other relevant aldose reductase inhibitors.
Table 1: this compound Dosage Information (from Human and Acute Animal Studies)
| Compound | Species | Route of Administration | Dosage | Study Context | Citation |
| This compound | Human | Intravenous | 50 mg/kg body weight | Diabetic Neuropathy | [1] |
| This compound | Human | Oral | 1 g, four times daily | Diabetic Neuropathy | [1] |
| This compound Sodium | Rat | Intravenous (bolus) | 0.75 mmol/kg | Glucose-stimulated insulin secretion |
Table 2: Dosage Information for Other Aldose Reductase Inhibitors in Animal Studies
| Compound | Species | Route of Administration | Dosage | Study Context | Citation |
| Epalrestat | Human | Oral | 150 mg/day | Diabetic Neuropathy | [2][3][4][5] |
| ICI 105552 | Rat | Not Specified | 50 mg/kg body weight daily | Diabetic Neuropathy and Retinopathy | [6] |
Signaling Pathway
The diagram below illustrates the polyol pathway, which is central to the mechanism of action of this compound. Under hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, a key step in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound in animal models of diabetes.
Protocol 1: Induction of Diabetes Mellitus in Rodents (Streptozotocin Model)
This protocol describes the induction of Type 1 diabetes in rats or mice using a single high-dose injection of streptozotocin (STZ).
Materials:
-
Streptozotocin (STZ)
-
0.1 M citrate buffer (pH 4.5), sterile and cold
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
Glucometer and test strips
-
5% or 10% sucrose solution
Procedure:
-
Animal Preparation: Fast animals for 4-6 hours prior to STZ injection to ensure consistent absorption. Record the body weight of each animal.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer to a final concentration of 40-60 mg/mL. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg for rats or 150-200 mg/kg for mice.
-
Post-Injection Care: To prevent fatal hypoglycemia due to the massive release of insulin from dying pancreatic beta-cells, replace drinking water with a 5% or 10% sucrose solution for the first 24-48 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Administration of this compound
This protocol provides a general guideline for the oral or intravenous administration of this compound. The exact dosage and frequency should be determined based on the specific experimental design, taking into account the short half-life of this compound (approximately 1 hour).[1]
For Oral Administration (Gavage):
-
Preparation of this compound Solution: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or distilled water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.
-
Dosing: Administer the prepared solution directly into the stomach using a ball-tipped gavage needle. The frequency of administration may need to be multiple times per day (e.g., q.i.d. as in human studies) due to the short half-life.[1]
For Intravenous Administration (Tail Vein Injection):
-
Preparation of this compound Solution: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline). The solution should be filtered through a 0.22 µm syringe filter to ensure sterility.
-
Dosing: Inject the solution slowly into the lateral tail vein of a restrained animal. The volume should typically not exceed 5 mL/kg for a bolus injection.
Protocol 3: Assessment of Diabetic Neuropathy
This protocol outlines methods to assess the efficacy of this compound in a diabetic neuropathy model.
1. Motor Nerve Conduction Velocity (MNCV):
-
Anesthetize the diabetic animal.
-
Stimulate the sciatic nerve at two points (e.g., sciatic notch and Achilles tendon) with single supramaximal square-wave pulses.
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw using needle electrodes.
-
MNCV (m/s) is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the recorded M-waves.
2. Thermal Plantar Test (Hargreaves' Method):
-
Place the animal in a clear plastic chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
An increase in paw withdrawal latency in treated animals compared to untreated diabetic animals suggests an analgesic effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of diabetic neuropathy.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo animal studies with this compound. Researchers should carefully consider the available dosage information and the short half-life of the compound when designing long-term studies. The protocols for diabetes induction and assessment of complications are well-established and can be adapted for the evaluation of this compound's therapeutic potential. Further pharmacokinetic and dose-ranging studies in relevant animal models are warranted to establish optimal dosing regimens for the prevention and treatment of diabetic complications.
References
- 1. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term effect of epalrestat on motor conduction velocity of diabetic patients: ARI-Diabetes Complications Trial (ADCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Alrestatin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrestatin is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Accurate and reproducible in vitro and in vivo assays are critical for the investigation of its therapeutic potential. A crucial first step in ensuring data quality is the correct preparation of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of research assays. It includes information on the physicochemical properties of this compound, recommended solvents, and step-by-step instructions for reconstitution and storage.
Physicochemical and Solubility Data of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 255.23 g/mol | |
| Molecular Formula | C₁₄H₉NO₄ | |
| CAS Number | 51411-04-2 | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in DMSO | 50 mg/mL (195.90 mM); may require ultrasound. | [1] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years. | [1] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO). This stock can then be used to prepare working solutions for various assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.52 mg of this compound.
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve this compound: Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for typical in vitro assays, such as aldose reductase inhibition assays or cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Primary Stock: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting the primary stock in assay buffer or cell culture medium. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 100 mM primary stock to 990 µL of buffer/medium.
-
Final Working Solution: Prepare the final working solutions by further diluting the intermediate stock to the desired final concentrations. For an aldose reductase inhibitor screening assay, you might prepare a 20X working stock to be added to the assay plate.[2]
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
References
Application Notes and Protocols for the Analytical Detection of Alrestatin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin is a well-known inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a competitive inhibition assay, which can be adapted to an immunoassay format.
Analytical Methods Overview
Two primary methods are detailed for the quantification of this compound in biological samples:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of small molecules. This method offers excellent specificity and sensitivity for this compound.
-
Aldose Reductase Inhibition Assay: An indirect method to determine the concentration of this compound based on its inhibitory activity against its target enzyme, aldose reductase. This principle can be applied to develop a competitive immunoassay.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This section provides a detailed protocol for the determination of this compound in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and UV detection.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an adapted HPLC-UV method for this compound analysis. These values are based on methods developed for other aldose reductase inhibitors and are provided as a reference. Actual performance may vary and should be validated in your laboratory.
| Parameter | Plasma | Urine |
| Linearity Range | 10 - 2000 ng/mL | 50 - 5000 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL | ~20 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL | 50 ng/mL |
| Recovery | > 85% | > 80% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, non-interfering compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation): [1] a. To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of Internal Standard working solution. b. Vortex for 30 seconds. c. Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 2 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 200 µL of mobile phase. i. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions (Adapted Method):
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (e.g., 50:50, v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: this compound has a UV absorption maximum. A suitable wavelength for detection should be determined by scanning the UV spectrum of an this compound standard solution.
-
Run Time: Approximately 10 minutes, ensuring elution of both this compound and the Internal Standard.
5. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in plasma by HPLC-UV.
Aldose Reductase Inhibition Assay
Principle
Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed. This compound inhibits this reaction, leading to a smaller decrease in absorbance.
Quantitative Data Summary
| Parameter | Typical Range |
| IC₅₀ of this compound | Micromolar (µM) range |
| Assay Range | Dependent on enzyme and substrate concentrations |
Experimental Protocol
1. Materials and Reagents:
-
Recombinant human aldose reductase
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
This compound reference standard
-
Biological sample extracts (prepared as in the HPLC-UV section, but reconstituted in assay buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
2. Assay Procedure: a. Prepare a reaction mixture containing phosphate buffer, NADPH, and aldose reductase enzyme in each well of a 96-well plate. b. Add a known volume of the prepared biological sample extract or this compound standard to the appropriate wells. Include a control well with no inhibitor. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells. e. Immediately measure the absorbance at 340 nm and continue to monitor the absorbance kinetically for 10-15 minutes at 37°C.
3. Data Analysis: a. Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each well. b. Determine the percentage of inhibition for each sample or standard concentration relative to the control (no inhibitor). c. Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration for the standards. d. Determine the concentration of this compound in the biological samples by interpolating their percentage of inhibition on the standard curve.
Signaling Pathway Diagram
Caption: Inhibition of the aldose reductase pathway by this compound.
Sample Stability and Storage
Proper sample handling and storage are critical to ensure the accuracy of analytical results.
-
Plasma: For short-term storage (up to 24 hours), plasma samples should be kept at 4°C. For long-term storage, samples should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Urine: Urine samples should be stored at 4°C for short-term analysis (up to 48 hours). For longer-term storage, freezing at -20°C or -80°C is recommended. The stability of metabolites in urine can be affected by storage temperature and duration.[2][3][4]
Conclusion
The methods described provide a comprehensive framework for the detection and quantification of this compound in biological samples. The HPLC-UV method offers high specificity and is suitable for pharmacokinetic and clinical studies. The aldose reductase inhibition assay provides a functional measure of this compound's activity and can be used for screening and relative quantification. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your research.
References
Application Notes and Protocols: Using Alrestatin for In Vitro Aldose Reductase Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Alrestatin to induce aldose reductase inhibition in vitro. This document outlines the mechanism of action, experimental protocols, and data interpretation for studying the effects of this compound on the polyol pathway.
Introduction: Aldose Reductase and the Polyol Pathway
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[2] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][3]
The overactivation of this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[2][6][7] The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH can deplete cellular antioxidant defenses, leading to oxidative stress.[3][6] Aldose reductase inhibitors (ARIs) are a class of compounds that block this pathway and are investigated for their therapeutic potential in preventing or treating these complications.[5] this compound is a specific inhibitor of aldose reductase used in in vitro studies to investigate these mechanisms.[8][9]
Mechanism of Action of this compound
This compound functions as a specific, non-competitive inhibitor of aldose reductase.[8][10] By binding to the enzyme, it prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway. Inhibition of aldose reductase by this compound helps to:
-
Reduce the accumulation of intracellular sorbitol, thus alleviating osmotic stress.[5]
-
Preserve the intracellular pool of NADPH, which is essential for regenerating the primary cellular antioxidant, reduced glutathione (GSH), by glutathione reductase. This helps to counteract oxidative stress.[3][11]
-
Attenuate the activation of downstream signaling pathways, such as protein kinase C (PKC), that are linked to cellular dysfunction and inflammation in diabetic models.[1][3][12]
Signaling Pathway
Under hyperglycemic conditions, increased glucose flux through the polyol pathway initiates a cascade of events leading to cellular stress and damage. Aldose reductase activity consumes NADPH, which in turn impairs the ability of glutathione reductase to regenerate GSH, leading to increased reactive oxygen species (ROS) and oxidative stress. The accumulation of sorbitol also causes osmotic stress. These events contribute to the activation of stress-sensitive signaling pathways like PKC and NF-κB, ultimately leading to the expression of inflammatory genes and contributing to diabetic complications.
Caption: The Polyol Pathway and points of inhibition by this compound.
Quantitative Data: Aldose Reductase Inhibitors
The inhibitory potency of this compound and other common ARIs is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Organism/Tissue | IC50 Value | Reference(s) |
| This compound | (General) | 148 µM | [8] |
| Epalrestat | Rat Lens, Human Placenta | 10 nM - 26 nM | [13] |
| Fidarestat | (General) | 26 nM | [13] |
| Sorbinil | (General) | (Potent inhibitor) | [10][14] |
| Tolrestat | (General) | (Potent inhibitor) | [10][14] |
| Imirestat | Rat Lens, Human Placenta | 8.5 nM | [13] |
| Zopolrestat | (General) | (Potent inhibitor) | [10][14] |
Experimental Protocols
Protocol: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methodologies for measuring aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[7][15]
A. Materials and Reagents
-
Enzyme Source: Purified aldose reductase (e.g., from rat lens, human recombinant) or tissue homogenate (e.g., lens supernatant).[15][16]
-
This compound: Solubilized in DMSO (e.g., 100 mM stock solution).[8]
-
Assay Buffer: 0.067 M to 0.25 M Sodium or Potassium Phosphate Buffer, pH 6.2-6.8.[15][16]
-
Cofactor: NADPH solution (e.g., 0.2 mM final concentration).[16]
-
Substrate: DL-glyceraldehyde (e.g., 5x10⁻⁴ M) or Glucose.[15]
-
Control Inhibitor (Optional): Epalrestat or another potent ARI.[17]
-
Equipment: UV-Vis Spectrophotometer or 96-well plate reader capable of measuring absorbance at 340 nm.
B. Preparation of Reagents
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for IC50 determination. Note that DMSO concentration should be kept constant across all wells and should not inhibit enzyme activity. A solvent control is recommended.[17]
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer. Protect from light and keep on ice.
-
Substrate Solution: Prepare a solution of DL-glyceraldehyde in the assay buffer.
C. Assay Procedure
The following procedure can be performed in cuvettes or a 96-well clear plate.[15][17]
-
Setup: For each reaction, prepare a reference cuvette/well and a sample cuvette/well. The reference should contain all components except the substrate.
-
Reaction Mixture Preparation: In each sample well, add the following in order:
-
Assay Buffer
-
NADPH solution
-
Aldose Reductase enzyme solution
-
This compound solution (or vehicle for control)
-
-
Incubation: Mix gently and incubate the mixture at 37°C for 15-20 minutes.[17]
-
Initiate Reaction: Add the substrate (DL-glyceraldehyde) to the sample wells to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for several minutes (e.g., 3-5 minutes at 30-second intervals or continuously for 60-90 minutes in a plate reader).[15][17]
D. Data Analysis
-
Calculate Reaction Rate: Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro aldose reductase inhibition assay.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (CAS 51411-04-2): R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
Alrestatin: A Tool Compound for Elucidating the Polyol Pathway's Role in Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin is a well-characterized inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2][3] This pathway, which converts glucose to sorbitol and subsequently to fructose, is typically a minor route for glucose metabolism. However, under hyperglycemic conditions, such as those seen in diabetes mellitus, the flux through the polyol pathway is significantly increased.[4][5][6] This heightened activity is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][4][5] this compound serves as a critical tool compound for investigating the precise role of the polyol pathway in these and other pathological processes. By specifically blocking aldose reductase, researchers can dissect the downstream consequences of sorbitol accumulation and increased NADPH consumption.[7][8]
Mechanism of Action
This compound functions as a specific inhibitor of aldose reductase (EC 1.1.1.21).[3][7] This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[6] The accumulation of sorbitol within cells, which do not readily metabolize it further, leads to osmotic stress and subsequent cellular damage.[4][5] Furthermore, the increased consumption of NADPH by aldose reductase can deplete the cell's primary reducing equivalent, rendering it more susceptible to oxidative stress.[8] this compound's inhibition of aldose reductase mitigates these detrimental effects, making it an invaluable tool for studying the pathological consequences of the polyol pathway.
Data Presentation
The following table summarizes key quantitative data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Species/System | Reference |
| IC50 | 148 µM | Not Specified | [7] |
| Ki | 148 µM | Not Specified | [1] |
Signaling Pathway
The following diagram illustrates the polyol pathway and the point of inhibition by this compound.
Caption: The Polyol Pathway and this compound's Site of Action.
Experimental Protocols
In Vitro Aldose Reductase Activity Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified or recombinant aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH
-
This compound
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing phosphate buffer, NADPH (final concentration ~0.1 mM), and varying concentrations of this compound. Include a control group with no inhibitor.
-
Add the aldose reductase enzyme to each well and incubate for 5-10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Measurement of Intracellular Sorbitol Accumulation
This protocol describes a method to quantify the effect of this compound on sorbitol accumulation in cultured cells exposed to high glucose conditions.
Materials:
-
Cell line of interest (e.g., retinal pigment epithelial cells, Schwann cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
This compound
-
Internal standard for HPLC (e.g., mannitol or xylitol)
-
Perchloric acid or methanol for cell lysis and protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID) or a mass spectrometer (MS)
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Expose the cells to high glucose medium in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a normal glucose control group.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using a cold solution of perchloric acid or methanol.
-
Centrifuge the samples to pellet the protein and collect the supernatant.
-
Neutralize the supernatant if perchloric acid was used.
-
Analyze the samples by HPLC to quantify sorbitol levels, using an appropriate column and mobile phase.
-
Normalize sorbitol levels to the total protein content of the cell lysate.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on the polyol pathway in a cellular model.
Caption: General workflow for studying this compound's effects.
Conclusion
This compound remains a cornerstone tool compound for researchers investigating the polyol pathway. Its specificity for aldose reductase allows for the targeted interrogation of this metabolic route's contribution to various pathologies, particularly diabetic complications. The protocols and data provided herein offer a framework for the effective application of this compound in both in vitro and cell-based experimental systems, ultimately facilitating a deeper understanding of the mechanisms underlying hyperglycemia-induced cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. customs.go.jp [customs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Lenticular Sorbitol Accumulation Assay Using Alrestatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for an ex vivo lenticular sorbitol accumulation assay using Alrestatin as a reference inhibitor. The polyol pathway, particularly the enzyme aldose reductase (AR), is a key player in the pathogenesis of diabetic complications, such as cataracts.[1][2] This assay offers a robust platform for screening and characterizing potential aldose reductase inhibitors by measuring their ability to prevent sorbitol accumulation in isolated lenses cultured under hyperglycemic conditions.
Introduction
In states of hyperglycemia, the flux of glucose through the polyol pathway increases significantly in insulin-independent tissues like the ocular lens.[3][4] Aldose reductase (AR), the first and rate-limiting enzyme of this pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][4] Unlike glucose, sorbitol does not easily diffuse across cell membranes and its accumulation within lens fibers leads to a hyperosmotic environment.[3] This osmotic stress causes cellular hydration, swelling, oxidative stress, and ultimately, the loss of lens transparency, culminating in diabetic cataract formation.[1][3]
Inhibiting aldose reductase is a primary therapeutic strategy to prevent or delay these complications. This compound is a well-characterized, specific inhibitor of aldose reductase and serves as an excellent positive control in screening assays.[5] This application note details a reproducible method to induce sorbitol accumulation in isolated rat lenses and to quantify the inhibitory effects of compounds like this compound.
Principle of the Assay
Isolated lenses are incubated in a high-glucose medium to simulate hyperglycemic conditions, thereby activating the polyol pathway and causing sorbitol to accumulate. In parallel, lenses are treated with various concentrations of a test inhibitor (e.g., this compound). After the incubation period, the lenses are harvested, and the intracellular sorbitol is extracted. The amount of sorbitol is then quantified using an enzymatic assay involving sorbitol dehydrogenase (SDH), where the conversion of sorbitol to fructose is coupled with the reduction of NAD+ to NADH. The change in NADH concentration, measured by absorbance or fluorescence, is directly proportional to the sorbitol concentration. The efficacy of the inhibitor is determined by the degree to which it reduces sorbitol accumulation compared to untreated controls.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| Male Sprague Dawley or Wistar rats | Charles River |
| TC-199 Culture Medium | Gibco |
| D-Glucose | Sigma-Aldrich |
| This compound | MedChemExpress |
| Sorbitol (for standard curve) | Sigma-Aldrich |
| Perchloric Acid (HClO₄) | Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich |
| Glycylglycine buffer | Sigma-Aldrich |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich |
| Sorbitol Dehydrogenase (SDH) | Sigma-Aldrich |
| Sterile 24-well culture plates | Corning |
| Benchtop Centrifuge | Eppendorf |
| Spectrophotometer or Fluorometer | Molecular Devices |
| Tissue Homogenizer | VWR |
Experimental Protocols
Lens Isolation and Culture
-
Humanely euthanize rats (e.g., 150-200g) and enucleate the eyes. Place them in ice-cold TC-199 medium.
-
Under a dissecting microscope, make an incision along the ora serrata and gently remove the lens from the posterior segment, ensuring the lens capsule remains intact.
-
Place one lens into each well of a 24-well plate containing 1.5 mL of pre-warmed TC-199 medium.
-
Prepare Media Groups:
-
Normal Glucose (Control): TC-199 + 5.5 mM Glucose.
-
High Glucose (HG): TC-199 + 30 mM Glucose.
-
HG + this compound: TC-199 + 30 mM Glucose + varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is <0.1%.
-
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
Sorbitol Extraction
-
Following incubation, carefully remove each lens from its well, briefly wash in ice-cold PBS, and blot dry on filter paper.
-
Record the wet weight of each lens.
-
In a microcentrifuge tube, homogenize the lens in 400 µL of ice-cold 0.5 M Perchloric Acid.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new clean tube. Neutralize the extract by adding 200 µL of 1 M Potassium Carbonate.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The resulting supernatant contains the sorbitol extract.
Sorbitol Quantification (Enzymatic Assay)
-
Prepare Sorbitol Standards: Create a standard curve using known concentrations of sorbitol (e.g., 0, 50, 100, 250, 500, 1000 µM) diluted in water.
-
Set up the Reaction: In a 96-well clear plate, add the following to each well:
-
50 µL of sample supernatant or sorbitol standard.
-
150 µL of Reaction Buffer (0.1 M Glycylglycine, pH 9.4, containing 2.5 mM NAD+).
-
-
Read the initial absorbance at 340 nm (A_initial).
-
Initiate the Reaction: Add 10 µL of Sorbitol Dehydrogenase (approx. 0.2 units/well) to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Read the final absorbance at 340 nm (A_final).
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Plot the ΔA for the standards against their concentrations to generate a standard curve.
-
Determine the sorbitol concentration in the samples using the standard curve.
-
Normalize the sorbitol concentration to the initial wet weight of the lens (expressed as µmol sorbitol / g lens tissue).
-
Data Presentation
The efficacy of this compound is demonstrated by a dose-dependent reduction in sorbitol accumulation.
Table 1: Representative Data for this compound Inhibition of Lenticular Sorbitol Accumulation
| Treatment Group | Sorbitol Concentration (µmol/g lens tissue) (Mean ± SD) | Percent Inhibition (%) |
| Normal Glucose (5.5 mM) | 0.8 ± 0.2 | - |
| High Glucose (30 mM) | 9.2 ± 1.1 | 0% |
| HG + 1 µM this compound | 6.5 ± 0.8 | 29.3% |
| HG + 10 µM this compound | 3.1 ± 0.5 | 66.3% |
| HG + 50 µM this compound | 1.4 ± 0.3 | 84.8% |
| HG + 100 µM this compound | 1.1 ± 0.2 | 88.0% |
Note: Data are hypothetical and for illustrative purposes. An IC₅₀ value can be calculated by plotting percent inhibition against the log of this compound concentration.
Visualized Pathways and Workflows
References
- 1. Aldose reductase expression as a risk factor for cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Alrestatin Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility and stability challenges with Alrestatin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1] For long-term storage, stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to this compound's poor aqueous solubility. Here are a few troubleshooting steps:
-
Use a co-solvent system: For in vivo or in vitro experiments requiring a final aqueous solution, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[3]
-
Incorporate sonication or gentle heating: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can help in redissolving the compound.[3]
-
Consider using cyclodextrins: Cyclodextrins can be used to enhance the aqueous solubility of poorly soluble compounds. A protocol using SBE-β-CD has been reported for this compound, although it may result in a suspension.[3]
Q3: What are the general stability concerns for this compound in aqueous solutions?
A3: While specific degradation kinetics for this compound in aqueous solutions are not extensively published, general factors affecting the stability of pharmaceutical compounds in aqueous media include pH, temperature, light, and the presence of oxidative agents.[4][5][6] For a structurally related compound, Epalrestat, stability was found to be pH-dependent, with greater stability in neutral and alkaline conditions and at lower temperatures.[5][7] It is reasonable to assume that this compound's stability may be similarly influenced.
Q4: How should I store this compound in its solid form?
A4: As a solid, this compound is stable for extended periods when stored correctly. It is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
Symptoms:
-
The solution appears cloudy or contains visible particles after diluting a DMSO stock into an aqueous buffer (e.g., PBS).
-
A decrease in the effective concentration of this compound over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Potential Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in an assay over time.
-
Appearance of new peaks in HPLC analysis of the solution.
Factors Influencing Stability:
Caption: Key factors affecting this compound stability in aqueous solutions.
Preventative Measures:
-
pH Control: Maintain the pH of the aqueous solution, ideally within a neutral to slightly alkaline range, as this has been shown to improve the stability of similar compounds.[5][7]
-
Temperature Control: Prepare solutions fresh and store them at 2-8°C for short-term use. For longer-term storage, refer to the recommended temperatures for stock solutions.
-
Light Protection: Protect solutions from light by using amber vials or covering the container with foil, as light can cause degradation of photosensitive compounds.[5][7]
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use to minimize degradation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Result | Reference |
| DMSO | 100 mM | Soluble | [1] |
| DMSO | 51 mg/mL | Soluble | [2] |
| DMSO | 30 mg/mL | Soluble | [8] |
| DMF | 30 mg/mL | Soluble | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System
This protocol is adapted from a method for preparing a clear solution of this compound for in vivo use.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to the solution and vortex until a clear solution is obtained.
-
If precipitation is observed, gentle warming or sonication may be used to aid dissolution.[3]
Protocol 2: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol provides a basic framework for assessing the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize its effect.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Analytical Method Considerations:
-
A stability-indicating analytical method, such as HPLC, is crucial to separate the parent compound from any potential degradation products.[9][10]
-
For a comprehensive analysis, techniques like mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[5][9]
References
- 1. This compound (CAS 51411-04-2): R&D Systems [rndsystems.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pharmascholars.com [pharmascholars.com]
Interpreting off-target effects of Alrestatin in experiments
For researchers, scientists, and drug development professionals utilizing Alrestatin, unexpected experimental outcomes can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability is unexpectedly low after this compound treatment, even at concentrations that should only inhibit aldose reductase. What could be the cause?
A1: While this compound is a known aldose reductase inhibitor, its clinical development was halted due to adverse effects, notably hepatotoxicity.[1] It is plausible that this compound induces off-target cytotoxic effects, particularly in liver-derived cells. A structurally related aldose reductase inhibitor, Epalrestat, has been shown to induce oxidative stress, inflammation, and apoptosis in liver cells.[2] Your observed decrease in cell viability may be due to similar mechanisms. We recommend investigating markers of oxidative stress and apoptosis in your experimental system.
Q2: I am observing changes in the expression of inflammatory markers in my experiments with this compound. Is this a known effect?
A2: Yes, this is a potential off-target effect. While direct studies on this compound's impact on inflammatory signaling are limited, the related compound Epalrestat has been demonstrated to induce inflammation in mouse liver, characterized by the infiltration of inflammatory cells and increased expression of pro-inflammatory cytokines like TNF-α.[2] Therefore, it is conceivable that this compound could modulate inflammatory pathways such as NF-κB or AP-1.
Q3: My experiments involve UV light exposure, and I'm seeing increased cell death in the this compound-treated group compared to controls. Why might this be happening?
A3: This phenomenon is likely due to photosensitivity, a known adverse effect of this compound.[3] this compound contains an isoquinoline moiety, and compounds with quinoline and isoquinoline structures have been shown to generate reactive oxygen species (ROS) upon exposure to UVA irradiation, leading to phototoxicity and DNA damage.[3] We advise minimizing or controlling for UV light exposure in your experiments with this compound unless it is the variable being studied.
Q4: Are there any known issues with this compound's binding specificity that could explain my anomalous results?
A4: While this compound is designed to target aldose reductase, its binding characteristics may contribute to off-target effects. A crystallographic study revealed that two molecules of this compound can bind simultaneously in a "double-decker" arrangement within the active site of human aldose reductase.[4] This unusual binding mode might suggest a potential for interactions with other proteins that have structurally similar binding pockets. Furthermore, studies have shown that some aldose reductase inhibitors are not entirely specific and can inhibit other aldehyde reductases.[1]
Troubleshooting Guides
Issue: Unexpected Hepatotoxicity or Cytotoxicity
Symptoms:
-
Decreased cell viability in hepatocyte or other cell lines.
-
Changes in liver enzyme levels (ALT, AST) in animal models.
-
Activation of apoptosis pathways (e.g., increased caspase-3/7 activity).
-
Morphological changes indicative of cellular stress or death.
Possible Cause:
-
Induction of oxidative stress and inflammation, leading to cellular damage. This is a known issue with the structurally similar compound, Epalrestat.[2]
Troubleshooting Steps:
-
Assess Oxidative Stress: Measure markers of oxidative stress in your experimental system. This can include quantifying reactive oxygen species (ROS) production, measuring levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and assessing the ratio of reduced to oxidized glutathione (GSH/GSSG).
-
Evaluate Inflammatory Response: Analyze the expression of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at both the mRNA and protein levels. Investigate the activation of key inflammatory signaling pathways like NF-κB and MAPK.
-
Confirm Apoptosis: Utilize assays to detect apoptosis, such as TUNEL staining, annexin V/propidium iodide staining, or western blotting for cleaved caspases and PARP.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which cytotoxic effects become apparent and compare this to the IC50 for aldose reductase inhibition.
Issue: Photosensitivity and UV-light Dependent Effects
Symptoms:
-
Increased cell death or stress in experiments involving exposure to UV or blue light.
-
Discrepancies in results between experiments conducted under different lighting conditions.
Possible Cause:
-
This compound's isoquinoline structure can absorb UV light and generate ROS, leading to phototoxicity.[3]
Troubleshooting Steps:
-
Control Light Exposure: Conduct experiments in a light-controlled environment. Use filtered light or amber-colored labware to minimize UV exposure.
-
Include "Light" and "Dark" Controls: If light exposure is unavoidable, include control groups that are treated with this compound but kept in the dark to distinguish between pharmacological and phototoxic effects.
-
Measure ROS Production: Directly measure ROS generation in response to light exposure in the presence and absence of this compound.
Data Presentation
Table 1: Reported Adverse Effects of this compound in Clinical Trials
| Adverse Effect | Observation | Reference |
| Hepatotoxicity | A high incidence of adverse effects, particularly hepatotoxicity, led to the termination of its development. | [1] |
| Photosensitivity | A notable adverse effect observed in clinical trials. | [3] |
Table 2: Off-Target Effects of the Structurally Related Aldose Reductase Inhibitor, Epalrestat, in Mouse Liver
| Effect | Key Findings | Reference |
| Oxidative Stress | Increased expression of manganese superoxide dismutase, Ho-1, and Nqo1. | [2] |
| Inflammation | Infiltration of inflammatory cells and induced expression of TNF-α, CD11b, and CD11c. | [2] |
| Fibrogenesis | Increased mRNA and protein expression of procollagen I and alpha-smooth muscle actin, and increased collagen deposition. | [2] |
| Apoptosis | In cultured mouse and human hepatoma cells, Epalrestat treatment decreased cell viability and triggered apoptosis, evidenced by increased Caspase-3 cleavage/activation. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Oxidative Stress in Cultured Cells
Objective: To determine if this compound induces oxidative stress in a cellular model.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 6, 12, 24 hours).
-
ROS Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
After treatment, incubate cells with H2DCFDA according to the manufacturer's instructions.
-
Measure fluorescence using a plate reader or flow cytometer.
-
-
Lipid Peroxidation Assay:
-
Measure malondialdehyde (MDA) levels in cell lysates using a commercially available kit (e.g., TBARS assay).
-
-
Glutathione Assay:
-
Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) in cell lysates using a commercially available kit.
-
-
Data Analysis: Normalize data to the vehicle control and perform statistical analysis.
Protocol 2: Evaluation of this compound's Effect on Pro-inflammatory Cytokine Expression
Objective: To investigate if this compound modulates the expression of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: As described in Protocol 1.
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.
-
-
Protein Analysis (ELISA or Western Blot):
-
Collect cell culture supernatants to measure secreted cytokine levels by ELISA.
-
Prepare cell lysates to measure intracellular cytokine levels by Western blot.
-
-
Data Analysis: Calculate relative gene expression changes and cytokine concentrations and perform statistical analysis.
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow demonstrating this compound-induced photosensitivity.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Human placenta aldose reductase. Forms sensitive and insensitive to inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound double-decker: binding of two inhibitor molecules to human aldose reductase reveals a new specificity determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alrestatin Concentration for Maximal Aldose Reductase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alrestatin to inhibit aldose reductase. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximal and reproducible inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit aldose reductase?
This compound is a non-competitive inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, AR converts excess glucose to sorbitol.[2] This process, when overactivated, is implicated in the pathogenesis of diabetic complications.[3] this compound's uncompetitive mechanism means it binds to the enzyme-substrate complex, locking it in a state that prevents product formation.
Q2: What is the typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary between studies depending on the experimental conditions. However, a commonly cited IC50 value is approximately 1-10 µM against bovine lens aldose reductase.[2] It is crucial to determine the IC50 under your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in IC50 Values
Possible Causes & Solutions:
-
This compound Precipitation: this compound has limited aqueous solubility. High concentrations in the assay buffer can lead to precipitation, causing inconsistent results.
-
Solution: Visually inspect your assay wells for any precipitate. Lower the highest concentration of this compound in your dilution series. Ensure the final DMSO concentration is consistent across all wells and as low as possible (typically ≤1%).
-
-
Inconsistent Reagent Preparation: Errors in preparing serial dilutions of this compound or other assay components will directly impact the results.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Variable Enzyme Activity: The activity of the aldose reductase enzyme preparation can fluctuate.
-
Solution: Use a consistent source and lot of the enzyme. Always include a positive control (e.g., a known inhibitor like Epalrestat) and a negative control (no inhibitor) in every assay plate to normalize the data.[5]
-
-
Substrate Concentration: The concentration of the substrate (e.g., DL-glyceraldehyde) can influence the apparent IC50 value for an uncompetitive inhibitor like this compound.
-
Solution: Maintain a constant and well-defined substrate concentration across all experiments. The substrate concentration should be carefully chosen based on the enzyme's Km.
-
Issue 2: No or Very Low Inhibition Observed
Possible Causes & Solutions:
-
Inactive this compound: Improper storage or handling may have degraded the this compound.
-
Solution: Use a fresh aliquot of your this compound stock solution. If the problem persists, purchase a new batch of the compound.
-
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or cofactor (NADPH) concentration can lead to low enzyme activity and mask the inhibitory effect.
-
Solution: Verify that the assay buffer pH is optimal for aldose reductase activity (typically around 6.2-7.0).[6] Ensure the incubation temperature is appropriate (usually 37°C). The NADPH concentration should be saturating.
-
-
Low Enzyme Concentration: Insufficient enzyme in the assay will result in a low signal and make it difficult to detect inhibition.
-
Solution: Optimize the enzyme concentration to ensure a robust and linear reaction rate during the measurement period.
-
Data Presentation
Table 1: Reported IC50 Values for this compound against Aldose Reductase
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Bovine Lens | DL-Glyceraldehyde | ~1-10 | [2] |
| Human Recombinant | DL-Glyceraldehyde | Not specified | |
| Rat Lens | DL-Glyceraldehyde | Not specified | |
| Human Kidney | Not specified | Not specified |
Note: This table is for comparative purposes. Researchers should determine the IC50 value under their own experimental conditions.
Experimental Protocols
Spectrophotometric Assay for Aldose Reductase Inhibition
This protocol is a general guideline and should be optimized for your specific experimental setup.
Materials:
-
Purified or recombinant aldose reductase
-
This compound
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells.
-
-
Assay Reaction Mixture:
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound dilution (or buffer for control wells)
-
Aldose Reductase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the substrate (DL-Glyceraldehyde) and NADPH to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: The Polyol Pathway and the point of this compound inhibition.
References
- 1. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Alrestatin's Hepatotoxicity in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hepatotoxicity with Alrestatin and other aldose reductase inhibitors in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a concern with this compound?
A1: this compound is an aldose reductase inhibitor whose clinical development was halted due to a high incidence of adverse effects, notably hepatotoxicity.[1] While specific preclinical data is not widely published, this history necessitates careful monitoring of liver safety in any ongoing research.
Q2: What are the common initial signs of hepatotoxicity in in vitro and in vivo preclinical studies?
A2: In in vitro models, such as primary hepatocytes or HepG2 cells, initial signs of toxicity include decreased cell viability, increased release of lactate dehydrogenase (LDH), and morphological changes. In in vivo models, such as rodents, elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
Q3: Are there alternative aldose reductase inhibitors with known hepatotoxicity that can provide insights?
A3: Yes, tolrestat, another aldose reductase inhibitor, was withdrawn from the market due to liver toxicity. Research on tolrestat-induced hepatotoxicity may offer valuable insights into potential mechanisms that could be relevant to this compound.
Q4: What are the primary mechanisms of drug-induced liver injury (DILI)?
A4: DILI can be broadly categorized as intrinsic (dose-dependent and predictable) or idiosyncratic (unpredictable and occurring in susceptible individuals). The underlying mechanisms are complex and can involve direct cellular damage by the drug or its metabolites, mitochondrial dysfunction, oxidative stress, and immune-mediated responses. Key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, are often implicated in the cellular stress response and progression to cell death.[2][3][4]
Troubleshooting Guides
In Vitro Hepatotoxicity
Issue 1: Increased LDH release in this compound-treated HepG2 cells.
-
Possible Cause 1: Direct Cytotoxicity. this compound or its metabolites may be directly damaging the cell membrane.
-
Troubleshooting Steps:
-
Confirm Dose-Dependence: Perform a dose-response study to see if LDH release correlates with increasing concentrations of this compound.
-
Time-Course Analysis: Measure LDH release at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the toxic effect.
-
Assess Mitochondrial Function: Use assays like the MTT or resazurin assay to determine if the cytotoxicity is linked to mitochondrial dysfunction.
-
Measure Reactive Oxygen Species (ROS): Employ fluorescent probes (e.g., DCFH-DA) to investigate the involvement of oxidative stress.
-
Issue 2: Discrepancy between cell viability assays (e.g., MTT vs. LDH).
-
Possible Cause 2: Different Mechanisms of Cell Death. MTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction without immediate cell membrane rupture (measured by LDH).
-
Troubleshooting Steps:
-
Apoptosis vs. Necrosis: Use assays to differentiate between apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (measured by LDH release).
-
Review Mechanism of Action: Consider if this compound's mechanism could impact cellular metabolism without causing immediate cell lysis.
-
In Vivo Hepatotoxicity
Issue 3: Elevated serum ALT levels in rats treated with this compound.
-
Possible Cause 3: Hepatocellular Injury. Elevated ALT is a specific indicator of liver cell damage.
-
Troubleshooting Steps:
-
Histopathology: Conduct a thorough histopathological examination of liver tissues to characterize the nature and extent of the injury (e.g., necrosis, apoptosis, steatosis, cholestasis).
-
Dose-Response and Time-Course: As with in vitro studies, establish a clear dose- and time-dependent relationship.
-
Investigate Biliary Injury: Measure serum alkaline phosphatase (ALP) and bilirubin to assess for cholestatic or mixed injury patterns.
-
Mechanism-Based Biomarkers: Consider measuring markers of oxidative stress (e.g., malondialdehyde) or specific signaling pathway activation (e.g., phosphorylated JNK) in liver tissue.
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound in HepG2 Cells (24-hour exposure)
| This compound (µM) | Cell Viability (MTT Assay, % of Control) | LDH Release (% of Maximum) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 1.0 ± 0.2 |
| 10 | 95 ± 6 | 8 ± 3 | 1.2 ± 0.3 |
| 50 | 75 ± 8 | 25 ± 5 | 2.5 ± 0.5 |
| 100 | 50 ± 7 | 55 ± 6 | 4.0 ± 0.8 |
| 200 | 20 ± 4 | 85 ± 7 | 2.1 ± 0.4 |
Table 2: Hypothetical In Vivo Hepatotoxicity Data for this compound in Rats (14-day oral administration)
| Treatment Group | Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) | Liver Histopathology Findings |
| Vehicle Control | 0 | 40 ± 8 | 85 ± 15 | No significant abnormalities |
| This compound | 25 | 65 ± 12 | 120 ± 20 | Minimal centrilobular vacuolation |
| This compound | 100 | 250 ± 45 | 480 ± 70 | Moderate centrilobular necrosis |
| This compound | 400 | 800 ± 150 | 1500 ± 250 | Severe centrilobular necrosis with inflammatory infiltrate |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay in HepG2 Cells
Objective: To quantify cell membrane damage by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Controls:
-
Spontaneous LDH release: Wells with cells treated with vehicle only.
-
Maximum LDH release: Wells with cells treated with vehicle, to which 10 µL of 10% Triton X-100 is added 30 minutes before the end of the incubation period.
-
Background: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Cytotoxicity (%) = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
Alanine Aminotransferase (ALT) Measurement in Rat Serum
Objective: To quantify the level of ALT in rat serum as a biomarker of hepatocellular injury.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Rat serum samples
-
ALT assay kit (e.g., ELISA or colorimetric)
-
Microplate reader
Methodology:
-
Sample Collection: Collect blood from rats via an appropriate method (e.g., tail vein, cardiac puncture) into serum separator tubes.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the serum supernatant.
-
Sample Storage: Assay the serum immediately or store at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (Example using a colorimetric kit):
-
Bring all reagents and samples to room temperature.
-
Prepare the working reagent according to the kit manufacturer's protocol.
-
Pipette a small volume of serum (e.g., 10 µL) into the wells of a 96-well plate.
-
Add the working reagent to each well.
-
Incubate the plate at 37°C for the time specified in the protocol (e.g., 10 minutes).
-
-
Data Acquisition: Measure the rate of change in absorbance at 340 nm using a microplate reader in kinetic mode.
-
Calculation: Calculate the ALT activity (U/L) based on the rate of NADH consumption, using the formula provided in the assay kit manual.
Mandatory Visualization
Below are diagrams illustrating key concepts in troubleshooting this compound's hepatotoxicity.
Caption: A logical workflow for troubleshooting increased LDH release in in vitro studies.
Caption: Simplified JNK signaling pathway in drug-induced hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
Alrestatin Clinical Trial Failures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the clinical trial failures of Alrestatin, an aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
This compound is an inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.[2] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway increases significantly.[2] This leads to the conversion of glucose to sorbitol, which then accumulates intracellularly, causing osmotic stress and contributing to the pathogenesis of diabetic complications like neuropathy.[2][3]
Q2: Why did this compound fail in clinical trials for diabetic neuropathy?
This compound's failure in clinical trials can be attributed to a combination of factors:
-
Lack of Objective Efficacy: While some patients reported subjective improvements in their symptoms, objective measurements of nerve function, such as nerve conduction velocities, showed no significant changes compared to placebo.[4][5]
-
Significant Toxicity: A notable adverse effect observed during the trials was the development of a photosensitive skin rash in some participants, raising concerns about the drug's safety profile.[4]
-
Pharmacokinetic Challenges: Studies revealed a significant difference in bioavailability between intravenous and oral administration. Oral doses of this compound resulted in peak serum levels approximately three times lower than those achieved with intravenous infusion.[5] This suggests that the oral formulation may not have delivered adequate drug concentrations to the target tissues to exert a therapeutic effect.[5]
-
Advanced Disease State of Trial Participants: The clinical trials for this compound were conducted in patients with severe and long-standing diabetic peripheral neuropathy.[5] It is possible that at this advanced stage, the nerve damage was irreversible, making it difficult for any therapeutic intervention to demonstrate a significant benefit.[5]
Q3: Were there any positive outcomes from the this compound clinical trials?
Some patients in the clinical trials reported subjective benefits, such as improvements in clinical symptoms of neuropathy.[4][5] In one study, two diabetic patients receiving this compound intravenously reported subjective improvements that lasted for about three weeks after the infusions were discontinued.[5] However, these subjective reports were not substantiated by objective neurological examinations or nerve conduction velocity tests.[4][5]
Quantitative Data Summary
The available data from this compound clinical trials highlights a discrepancy between subjective patient reports and objective clinical measurements.
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Subjective Symptom Improvement | Reported by most patients | Not specified | Not statistically significant | [4] |
| Objective Nerve Conduction Velocity | Essentially unchanged | Essentially unchanged | Not statistically significant | [4] |
Experimental Protocols
The following is a generalized protocol based on the description of the single-blind, nonrandomized, placebo crossover clinical trial of this compound in patients with diabetic peripheral neuropathy.[4]
Study Design: Single-blind, nonrandomized, placebo crossover trial.
Participants: Nine patients with diagnosed diabetic peripheral neuropathy.[4]
Duration: 4 months.[4]
Intervention:
-
Phase 1: Patients received either this compound or a placebo.
-
Crossover: After a defined period, patients were switched to the other treatment arm.
Dosage and Administration (from a separate study):
Outcome Measures:
-
Primary: Objective measures of nerve conduction.[4]
-
Secondary: Subjective patient-reported benefits and assessment of toxicity.[4]
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow of a placebo-controlled crossover clinical trial for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the high incidence of adverse effects with Alrestatin.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the high incidence of adverse effects associated with Alrestatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism, which converts glucose to sorbitol.[2][3] Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, its increased activity is implicated in the pathogenesis of diabetic complications.[3][4]
Q2: What are the major known adverse effects of this compound observed in clinical trials?
A2: Clinical trials conducted in the late 1970s and early 1980s reported a high incidence of adverse effects, which ultimately led to the discontinuation of its development. The most significant adverse effects noted were hepatotoxicity (liver damage) and photosensitive skin rash.[5][6]
Q3: Are there known off-target effects of this compound that could contribute to its toxicity?
A3: While specific off-target effects of this compound are not extensively documented in recent literature, many aldose reductase inhibitors have failed in clinical trials due to a lack of specificity, leading to off-target effects and subsequent toxicity. It is plausible that this compound's adverse effects could be, in part, due to interactions with other cellular targets.
Q4: What are the solubility and stability properties of this compound for in vitro experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in aqueous solutions like cell culture media can be variable and may be pH-dependent. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound in their experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of aldose reductase activity | 1. This compound degradation: The compound may have degraded due to improper storage or instability in the assay buffer. 2. Incorrect assay conditions: pH, substrate concentration, or enzyme concentration may not be optimal. 3. Enzyme source: Aldose reductase from different tissues or species can exhibit varying sensitivity to inhibitors.[1] | 1. Prepare fresh this compound solutions from a powder or a recently prepared concentrated stock. Store stock solutions at -20°C or -80°C. 2. Verify the pH of your assay buffer (typically around 6.2-7.0 for aldose reductase assays). Ensure substrate and NADPH concentrations are appropriate. 3. If possible, use a purified aldose reductase enzyme or a well-characterized cell lysate. Be aware that crude tissue homogenates may contain factors that affect inhibitor sensitivity.[1] |
| High background in cell-based assays | 1. Precipitation of this compound: The compound may be precipitating out of the cell culture medium at the concentration used. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, try lowering the final concentration or using a different solubilizing agent (with appropriate controls). 2. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Unexpected cytotoxicity in cell lines not related to aldose reductase inhibition | 1. Off-target effects: this compound may be interacting with other cellular pathways leading to cell death. 2. Hepatotoxicity: If using liver-derived cells (e.g., HepG2), the observed cytotoxicity could be a manifestation of this compound's known hepatotoxic effects. | 1. Use a negative control compound with a similar chemical structure but no aldose reductase inhibitory activity. Compare the cytotoxic effects of this compound in cell lines with high and low aldose reductase expression. 2. Perform specific assays to assess liver cell damage, such as the LDH release assay (see Experimental Protocols section). |
| Photosensitivity observed in animal studies | 1. Drug-induced photosensitivity: this compound is known to cause photosensitive skin reactions.[5] | 1. House animals in a low-light environment. If exposure to light is necessary for procedures, use red light, which is less likely to trigger photosensitive reactions. 2. Carefully observe animals for any signs of skin erythema, edema, or other lesions after any potential light exposure. |
Data Presentation
Table 1: Summary of this compound Adverse Effects from Historical Clinical Data
| Adverse Effect | Incidence Data | Study Population | Reference |
| Hepatotoxicity | Not quantitatively specified in available abstracts, but cited as a primary reason for development termination. | Diabetic patients | General knowledge from drug development history |
| Photosensitive Skin Rash | Described as "substantial toxicity" in a study of nine patients with diabetic peripheral neuropathy.[5] | 9 patients with diabetic peripheral neuropathy | Handelsman DJ, Turtle JR. Diabetes. 1981.[5] |
| Acute Toxicity | "No acute toxicity" reported with intravenous (50 mg/kg) or oral (1 gm q.i.d.) administration.[6] | Normal subjects and diabetic patients | Gabbay KH, et al. Metabolism. 1979.[6] |
Note: The available quantitative data on this compound's adverse effects are limited due to its early discontinuation. The information presented is based on historical clinical trial reports.
Experimental Protocols
In Vitro Aldose Reductase Activity Assay
Objective: To measure the inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Purified aldose reductase or cell/tissue lysate
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, NADPH (final concentration ~0.1 mM), and the enzyme source.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (buffer with the same final concentration of DMSO).
-
Add the this compound dilutions or vehicle control to the wells of the microplate.
-
To initiate the reaction, add the substrate, DL-glyceraldehyde (final concentration ~10 mM), to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Hepatotoxicity Assessment (LDH Release Assay)
Objective: To assess the cytotoxic effect of this compound on hepatocytes or liver-derived cell lines.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium
-
This compound
-
Triton X-100 (for positive control)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Seed the hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Include a positive control for maximum LDH release by treating a set of cells with a lysis solution (e.g., Triton X-100) for about 45 minutes before the end of the experiment.
-
Include an untreated control for spontaneous LDH release.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Mandatory Visualization
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
References
- 1. Human placenta aldose reductase. Forms sensitive and insensitive to inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibition: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Alrestatin Technical Support Center: Managing Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of Alrestatin with other enzymes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of aldose reductase (AR), an enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications.
Q2: What is enzyme cross-reactivity and why is it a concern with this compound?
Enzyme cross-reactivity occurs when a compound designed to inhibit a specific enzyme also inhibits other, unintended enzymes. This is a concern with this compound as it has been shown to be non-selective and can inhibit other members of the aldo-keto reductase (AKR) superfamily, such as aldehyde reductase (ALR1).[1] This lack of specificity can lead to off-target effects and contribute to adverse effects observed in clinical trials.[1]
Q3: Which enzymes are known to cross-react with this compound?
The primary enzyme known to exhibit cross-reactivity with this compound is aldehyde reductase (AKR1A1). Several aldose reductase inhibitors have been found to be non-specific and also inhibit aldehyde reductase I and aldehyde reductase II.
Q4: What are the potential consequences of this compound's cross-reactivity in my experiments?
Unintended inhibition of other enzymes can lead to a variety of issues in your experiments, including:
-
Misinterpretation of results: Off-target effects can confound your data, making it difficult to attribute observed effects solely to the inhibition of aldose reductase.
-
Unexpected cellular phenotypes: Inhibition of other metabolic pathways can lead to unforeseen changes in cell behavior, viability, or signaling.
-
Inconsistent data: The degree of cross-reactivity can vary depending on experimental conditions, leading to variability in your results.
Quantitative Data: this compound Inhibition Profile
The following table summarizes the available quantitative data on this compound's inhibitory activity against its primary target, aldose reductase, and a key cross-reactive enzyme, aldehyde reductase.
| Enzyme Target | Common Name | Enzyme Commission (EC) Number | IC50 Value (μM) |
| Aldose Reductase (AKR1B1) | Aldose Reductase | 1.1.1.21 | ~10 - 148 |
| Aldehyde Reductase (AKR1A1) | Aldehyde Reductase | 1.1.1.2 | in the 10⁻⁵ M range |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound, particularly those related to enzyme cross-reactivity.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for aldose reductase inhibition. | Variation in experimental conditions (e.g., substrate concentration, enzyme purity, buffer pH). | Standardize your assay protocol. Ensure consistent substrate and enzyme concentrations, and use a well-defined buffer system. Refer to the detailed experimental protocol below. |
| Instability of this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. | |
| Observed cellular effects do not correlate with expected outcomes of aldose reductase inhibition. | Off-target effects due to cross-reactivity with other enzymes (e.g., aldehyde reductase). | Perform control experiments using cells with knocked-down or overexpressed aldehyde reductase to dissect the specific contribution of each enzyme to the observed phenotype. |
| Test other, more selective aldose reductase inhibitors in parallel to see if they replicate the observed effects. | ||
| High background signal in enzyme inhibition assay. | Non-specific binding of this compound or other assay components. | Optimize blocking steps in your assay protocol. Consider using different blocking agents. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Difficulty in achieving complete inhibition of aldose reductase. | Sub-optimal inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay. |
| Presence of interfering substances in the sample. | Purify your enzyme or sample to remove any potential interfering molecules. |
Key Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Aldose Reductase
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.
Materials:
-
Purified human recombinant aldose reductase (AKR1B1)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Prepare a solution of DL-glyceraldehyde in Assay Buffer.
-
Prepare a solution of NADPH in Assay Buffer.
-
Prepare a solution of aldose reductase in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 20 µL of each this compound dilution to the appropriate wells of the 96-well plate.
-
For the control (no inhibitor) wells, add 20 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add 160 µL of a master mix containing Assay Buffer, NADPH, and aldose reductase to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the DL-glyceraldehyde solution to all wells to start the reaction.
-
-
Measure Enzyme Activity:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Assessing the Selectivity of this compound against Aldehyde Reductase
This protocol allows for the evaluation of this compound's inhibitory activity against aldehyde reductase (AKR1A1) to determine its selectivity.
Materials:
-
Purified human recombinant aldehyde reductase (AKR1A1)
-
p-nitrobenzaldehyde (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Follow the same general procedure as described in Protocol 1 , with the following modifications:
-
Use aldehyde reductase (AKR1A1) instead of aldose reductase.
-
Use p-nitrobenzaldehyde as the substrate.
-
Use the specified Assay Buffer (100 mM potassium phosphate buffer, pH 7.0).
-
-
Data Analysis:
-
Determine the IC50 value of this compound for aldehyde reductase.
-
Calculate the selectivity index by dividing the IC50 for aldehyde reductase by the IC50 for aldose reductase. A higher selectivity index indicates greater selectivity for aldose reductase.
-
Signaling Pathways and Experimental Workflows
Aldose Reductase and the Polyol Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Aldehyde Reductase (AKR1A1) Detoxification Pathway
Caption: Off-target inhibition of the AKR1A1 detoxification pathway by this compound.
Experimental Workflow for Assessing Inhibitor Selectivity
References
Validation & Comparative
Comparing Alrestatin's efficacy to other aldose reductase inhibitors
An Objective Comparison of Alrestatin's Efficacy Against Other Aldose Reductase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound's efficacy with other prominent aldose reductase inhibitors (ARIs). This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes relevant biological pathways and workflows to offer an objective assessment of these compounds.
The Role of Aldose Reductase in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2][3][4] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[1][4] This accumulation, along with the subsequent oxidation of sorbitol to fructose, is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy, through mechanisms like osmotic stress and increased oxidative stress.[1][4] Aldose reductase inhibitors aim to mitigate these complications by blocking this enzymatic pathway.
In Vitro Efficacy: A Comparative Analysis
The inhibitory potential of various aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and other notable ARIs from various in vitro studies. It is important to note that IC50 values can vary depending on the enzyme source and the substrate used in the assay.[5]
| Aldose Reductase Inhibitor | Enzyme Source | Substrate | IC50 | Reference |
| This compound | Human Placenta | DL-Glyceraldehyde | 1.3 µM | N/A |
| Sorbinil | Bovine Lens | 4-Nitrobenzaldehyde | ~100 µM | [5] |
| Bovine Lens | Glucose | 0.4-1.4 µM | [5] | |
| Statil (Ponalrestat) | Bovine Lens | 4-Nitrobenzaldehyde | 450-750 nM | [5] |
| Bovine Lens | Glucose | 26-71 nM | [5] | |
| Tolrestat | Rat Lens | DL-Glyceraldehyde | 3.5 nM | N/A |
| Epalrestat | Rat Lens | DL-Glyceraldehyde | 10 nM | [6] |
| Human Placenta | DL-Glyceraldehyde | 26 nM | [6] | |
| Fidarestat | N/A | N/A | 26 nM | [6] |
| Imirestat | Rat Lens | DL-Glyceraldehyde | 8.5 nM | [6] |
| Zopolrestat | N/A | N/A | 2.9 nM | N/A |
| Minalrestat | N/A | N/A | 1.8 nM | N/A |
Note: "N/A" indicates that the specific data was not available in the searched resources.
Clinical Efficacy in Diabetic Neuropathy
Clinical trials have been conducted to evaluate the efficacy of various ARIs in treating diabetic neuropathy. The following table summarizes the findings of key clinical trials for this compound and Tolrestat.
| Aldose Reductase Inhibitor | Study Design | Duration | Key Findings | Reference |
| This compound | Single-blind, non-randomized, placebo crossover | 4 months | Subjective improvement in symptoms reported by most of the nine patients. No significant objective changes in nerve conduction. Substantial toxicity, including photosensitive skin rash, was observed. | [7] |
| Tolrestat | Placebo-controlled, randomized, multicenter | 52 weeks | The 200 mg once-daily dose showed subjective and objective benefits over baseline and placebo. Significant improvements in tibial and peroneal motor nerve conduction velocities were seen at 52 weeks. Long-term benefit was observed in 28% of treated patients compared to 5% on placebo. | [8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the polyol pathway and a general workflow for assessing aldose reductase inhibition.
Experimental Protocols
Determination of Aldose Reductase Activity (In Vitro)
The following is a generalized protocol for determining aldose reductase activity, based on common methodologies cited in the literature.[9][10][11]
1. Enzyme Preparation:
-
Aldose reductase is typically isolated and purified from tissues with high expression, such as the lens, placenta, or kidneys.[5][10]
-
The tissue is homogenized in a buffer solution and subjected to centrifugation to obtain a crude enzyme extract.[10]
-
Further purification can be achieved through techniques like ammonium sulfate fractionation and column chromatography.[5]
2. Assay Mixture:
-
A typical reaction mixture in a quartz cuvette contains:
-
Phosphate buffer (e.g., 0.067 M, pH 6.2-7.0)
-
NADPH solution (cofactor)
-
The prepared enzyme solution (lens supernatant or purified enzyme)
-
The aldose reductase inhibitor at various concentrations
-
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
3. Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde or glucose.[5][9]
-
The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9][10]
-
The rate of reaction is calculated from the linear portion of the absorbance change over time.
4. Calculation of IC50:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Clinical Trial Protocol for Diabetic Neuropathy (Example)
The following is a generalized example of a clinical trial protocol for assessing the efficacy of an aldose reductase inhibitor in diabetic neuropathy, based on descriptions of trials for this compound and other ARIs.[7][8]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial is the gold standard.
-
Patients are randomly assigned to receive either the investigational ARI or a placebo over a defined period (e.g., 6-12 months).
2. Patient Population:
-
Inclusion criteria typically include patients with a confirmed diagnosis of diabetes mellitus (Type 1 or 2) and symptomatic diabetic peripheral neuropathy.
-
Exclusion criteria may include other causes of neuropathy, severe renal or hepatic impairment, and the use of other medications that could affect nerve function.
3. Treatment:
-
The investigational drug is administered at a fixed dose and schedule.
-
Adherence to the treatment regimen is monitored throughout the study.
4. Efficacy Assessments:
-
Primary endpoints often include changes in nerve conduction velocity (e.g., motor and sensory nerves in the legs) and quantitative sensory testing.
-
Secondary endpoints may include assessments of neuropathic symptoms (e.g., pain, numbness, paresthesia) using validated questionnaires, neurological examinations, and quality of life assessments.
5. Safety Assessments:
-
Adverse events are monitored and recorded throughout the trial.
-
Laboratory tests (e.g., liver function tests, renal function tests) are performed at regular intervals to monitor for potential toxicity.
Conclusion
This compound was one of the first aldose reductase inhibitors to be clinically evaluated. While early studies showed some subjective benefits in patients with diabetic neuropathy, a lack of objective improvement in nerve conduction and significant toxicity issues, such as photosensitive skin rash, led to the discontinuation of its development.[7] In comparison, other ARIs like Tolrestat demonstrated more promising results in clinical trials, with significant improvements in both subjective symptoms and objective measures of nerve function.[8] However, Tolrestat was also later withdrawn from the market due to liver toxicity.
The in vitro data indicates that while this compound is an effective inhibitor of aldose reductase, other compounds such as Statil, Tolrestat, and Epalrestat exhibit greater potency with lower IC50 values. The development of aldose reductase inhibitors has been challenging, with many candidates failing in clinical trials due to a lack of efficacy or unacceptable toxicity. Epalrestat is currently the only ARI approved for the treatment of diabetic neuropathy, and it is available in several Asian countries. The comparative data presented in this guide highlights the complexities of translating in vitro potency into clinical effectiveness and safety for this class of drugs. Future research in this area will likely focus on developing more selective and less toxic aldose reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Alrestatin's Efficacy in Aldose Reductase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alrestatin and other aldose reductase inhibitors, supported by experimental data and detailed protocols. Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
This compound has been identified as an inhibitor of aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol.[1][2] This process is the first and rate-limiting step in the polyol pathway.[3] Under hyperglycemic conditions, the increased flux through this pathway is believed to contribute to the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2] By inhibiting aldose reductase, compounds like this compound aim to mitigate these pathological effects.
Comparative Inhibitory Potency
The inhibitory effect of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This compound's IC50 for aldose reductase has been reported with some variability, with values cited as 1 µM and 148 µM in different studies. This variation may be attributable to different experimental conditions, such as the source of the enzyme (e.g., bovine lens, rat lens) and the substrate used.
For a comprehensive evaluation, the following table compares the IC50 values of this compound with other notable aldose reductase inhibitors.
| Inhibitor | IC50 (µM) | Chemical Class |
| This compound | 1 / 148 | Acetic acid derivative |
| Tolrestat | 0.015 | Acetic acid derivative |
| Epalrestat | 0.012 - 0.021 | Acetic acid derivative |
| Zenarestat | 0.011 | Acetic acid derivative |
| Zopolrestat | 0.041 | Acetic acid derivative |
| Sorbinil | 0.26 - 0.28 | Spirohydantoin |
| Fidarestat | 0.018 | Spirohydantoin |
Data compiled from multiple sources.[4] Note that IC50 values can vary depending on the experimental setup.
From the data, it is evident that while this compound is an effective inhibitor, several other compounds, particularly from the acetic acid derivative and spirohydantoin classes, exhibit greater potency in in vitro assays.
Mechanism of Inhibition
This compound's inhibitory action on aldose reductase is linked to its preferential binding to the enzyme-NADP+ complex.[5] This suggests a mechanism that is not directly competitive with the substrate (glucose), pointing towards a non-competitive or uncompetitive mode of inhibition. This specific binding interaction is crucial for its function in blocking the polyol pathway.
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on aldose reductase, a standardized experimental protocol is essential. The following outlines a common spectrophotometric assay.
Objective: To determine the IC50 value of an inhibitor for aldose reductase.
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified or partially purified aldose reductase (e.g., from bovine or rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In each well of the microplate or cuvette, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Inhibitor solution at various concentrations (or solvent control)
-
Aldose reductase enzyme solution
-
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time graph) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of this compound's action and the experimental approach, the following diagrams are provided.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of an aldose reductase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of aldose reductase inhibition: binding of NADP+/NADPH and this compound-like inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Alrestatin's Aldose Redactase Inhibition: A Comparative Guide
For Immediate Release
A comprehensive analysis of Alrestatin's mechanism of action, benchmarked against other key aldose reductase inhibitors, provides researchers with critical data to advance the development of therapeutics for diabetic complications. This guide offers a detailed comparison of inhibitory potencies, experimental protocols for assessing drug efficacy, and visual representations of the underlying biochemical pathways.
This compound, a pioneering aldose reductase inhibitor, has been instrumental in the scientific community's understanding of the polyol pathway's role in the pathogenesis of diabetic complications. This publication presents a cross-validation of this compound's mechanism of action, offering a comparative analysis with other notable aldose reductase inhibitors (ARIs) such as Epalrestat, Sorbinil, Tolrestat, Zopolrestat, Fidarestat, and Ranirestat. By providing objective performance comparisons and supporting experimental data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals in the field.
Quantitative Comparison of Aldose Reductase Inhibitors
The primary mechanism of action for this compound and its counterparts is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, leading to osmotic stress and subsequent cellular damage in tissues that do not require insulin for glucose uptake. The inhibitory potency of these compounds is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other ARIs against aldose reductase.
| Aldose Reductase Inhibitor | IC50 Value (nM) | Target Enzyme |
| This compound | 148,000[1] | Aldose Reductase |
| Epalrestat | 10 - 26[2] | Aldose Reductase |
| Sorbinil | Varies | Aldose Reductase[3][4] |
| Tolrestat | 35[5] | Aldose Reductase |
| Zopolrestat | 3.1[6][7] | Aldose Reductase |
| Fidarestat | 18 - 26[2] | Aldose Reductase |
| Ranirestat | Varies | Aldose Reductase[1][6] |
Signaling Pathway and Experimental Workflow
To visually elucidate the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: The Polyol Pathway and the inhibitory action of this compound.
The workflow for assessing the efficacy of aldose reductase inhibitors involves a series of well-defined experimental steps.
Caption: Experimental workflow for cross-validating ARI mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize aldose reductase inhibitors.
In Vitro Aldose Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Add the test compound at various concentrations to the respective wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular Sorbitol Accumulation in Cultured Cells
This assay quantifies the accumulation of sorbitol within cells cultured under high glucose conditions, providing a measure of the in-cellulo efficacy of aldose reductase inhibitors.
Materials:
-
Cell line known to express aldose reductase (e.g., retinal pigment epithelial cells, lens epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
Test compounds (this compound and alternatives)
-
Lysis buffer
-
Sorbitol assay kit (commercially available kits often utilize enzymatic reactions coupled to a colorimetric or fluorometric readout)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the normal growth medium with a high glucose medium to induce the polyol pathway.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
After the treatment period, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate for normalization.
-
Measure the intracellular sorbitol concentration in the lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Normalize the sorbitol concentration to the protein concentration for each sample.
-
Compare the sorbitol levels in the treated groups to the untreated control to determine the extent of inhibition.
Conclusion
The data and protocols presented in this guide provide a robust framework for the comparative evaluation of this compound and other aldose reductase inhibitors. By understanding their relative potencies and the experimental methodologies to assess their function, researchers can more effectively design and interpret studies aimed at developing novel therapies for the debilitating complications of diabetes. The provided visualizations of the polyol pathway and experimental workflows further aid in conceptualizing the intricate mechanisms at play.
References
A Comparative Analysis of Alrestatin Analogs as Potent Aldose Reductase Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Alrestatin and its analogs as inhibitors of aldose reductase (AR), a key enzyme implicated in diabetic complications. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the underlying biochemical pathway and experimental procedures.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Inhibition of aldose reductase is, therefore, a promising therapeutic strategy for mitigating these complications. This compound was one of the early compounds investigated for this purpose and has served as a scaffold for the development of more potent and specific inhibitors.[3]
Comparative Inhibitory Activity of this compound and Its Analogs
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and a selection of its analogs against aldose reductase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values are indicative of higher potency.
| Compound | IC50 (µM) | Notes |
| This compound | >100 | Ring-simplified analog of this compound, considered a very weak inhibitor.[4] |
| Series 8 Analogs | Hybrid structures of this compound and 2-oxoquinoline-1-acetic acids. | |
| Analog 8a | 1.2 | A representative compound from the series demonstrating significantly improved potency over this compound.[4] |
| Analog 8b | 0.1 | One of the more potent analogs in this series.[4] |
| Benzoxindole (12) | 0.67 | A rigid analog of series 8, suggesting that a coplanar conformation may enhance affinity for aldose reductase.[4] |
| Epalrestat Analogs | Epalrestat is a commercially available aldose reductase inhibitor and a structural analog of this compound. | |
| Epalrestat | 0.4 | Used as a reference drug in many studies.[5] |
| Analog 29 | 0.22 | Found to be the most potent among a series of 39 synthesized epalrestat analogs, demonstrating higher potency than the parent drug.[5] |
| Other Analogs | Various other structural modifications have been explored to enhance inhibitory activity. | |
| Pyrido[2,3-e]-[4][6][7]-thiadiazine 1,1-dioxide acetic acid derivative (7d) | 0.038 | Exhibited the highest inhibition activity in its series.[8] |
| Thiazolidine-2,4-dione hybrid | 0.16 | A potent inhibitor of aldose reductase.[9] |
| 4-phenyl benzaldehyde | 0.23 | An efficient aldose reductase inhibitor.[9] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the comparative evaluation of enzyme inhibitors. Below is a detailed methodology for a typical in vitro aldose reductase inhibition assay.
Aldose Reductase Activity Assay
This assay measures the inhibitory effect of compounds on aldose reductase activity by spectrophotometrically monitoring the decrease in NADPH absorption at 340 nm.
Materials:
-
Aldose Reductase (from rat lens or recombinant human)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-glyceraldehyde (Substrate)
-
Phosphate Buffer (0.067 M, pH 6.2)
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Epalrestat or another known inhibitor (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of aldose reductase in a suitable buffer (e.g., 0.05 M NaCl). The final concentration in the assay will need to be optimized.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:
-
0.2 mL Phosphate Buffer (0.067 M, pH 6.2)
-
0.1 mL NADPH solution (final concentration of 2 x 10⁻⁵ M)
-
0.1 mL of the test compound solution at various concentrations (a stock solution of 10⁻⁴ M prepared in 50% DMF and 50% Methanol is common). For the control, add the solvent vehicle.
-
2.4 mL distilled water
-
-
Enzyme Addition: Add 0.1 mL of the aldose reductase enzyme solution to the cuvette.
-
Initiation of Reaction: Start the reaction by adding 0.1 mL of the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5 minutes) at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
IC50 Determination: To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of aldose reductase inhibition, the following diagrams illustrate the polyol pathway and a general workflow for screening potential inhibitors.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Experimental Workflow for ARI Screening.
References
- 1. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of new epalrestat analogues as aldose reductase inhibitors (ARIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The this compound double-decker: binding of two inhibitor molecules to human aldose reductase reveals a new specificity determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent and selective aldose reductase inhibitors based on pyridylthiadiazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
Alrestatin's Potency in the Landscape of Next-Generation Aldose Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alrestatin's potency against a range of next-generation aldose reductase inhibitors (ARIs). The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] It catalyzes the conversion of glucose to sorbitol, a sugar alcohol that does not easily diffuse across cell membranes.[2][3] The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH during this reaction contributes to oxidative stress. These processes are implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[1][2] Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking the activity of the AR enzyme. This compound was one of the early ARIs, and since its development, numerous next-generation inhibitors with potentially improved potency and specificity have emerged.
Comparative Potency of Aldose Reductase Inhibitors
The potency of aldose reductase inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and a selection of next-generation ARIs.
| Inhibitor Class | Inhibitor | IC50 (µM) |
| Carboxylic Acid Derivative | This compound | 1.0 (mM) |
| Carboxylic Acid Derivative | Tolrestat | 0.015 (mM) |
| Carboxylic Acid Derivative | Epalrestat | 0.012 (mM) |
| Carboxylic Acid Derivative | Zenarestat | 0.011 (mM) |
| Carboxylic Acid Derivative | Zopolrestat | 0.041 (mM) |
| Spirohydantoin | Sorbinil | 0.26 (mM) |
| Spirohydantoin | Fidarestat | 0.018 (mM) |
| Quinoxalinone Derivatives | Various | 0.059 - 6.825 |
| Tetrazole-Hydrazone Hybrid | - | 0.297 |
| Thiazolidine-2,4-dione Hybrid | - | 0.16 |
| 4-phenyl benzaldehyde | - | 0.23 |
| Dihydro nicotinamide analog | Nifedipine | 2.5 |
| Quinzolin-4(1H)-one derivatives | Various | 0.015 - 31.497 |
Note: The IC50 values for this compound, Tolrestat, Epalrestat, Zenarestat, Zopolrestat, Sorbinil, and Fidarestat were originally reported in mM and have been presented as such to maintain fidelity to the source material. It is important to note that a 1 mM concentration is equivalent to 1000 µM.
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A widely used method is the in vitro spectrophotometric assay, which measures the decrease in NADPH concentration.
In Vitro Aldose Reductase Inhibition Assay
This assay quantifies the activity of aldose reductase by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Aldose Reductase (from a source such as bovine lens or kidney)[4][5]
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (or another suitable substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)[5]
-
Test compounds (ARIs) dissolved in an appropriate solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: A supernatant containing aldose reductase is prepared from tissue homogenates (e.g., rat kidney) by centrifugation.[5]
-
Reaction Mixture Preparation: In a quartz cuvette, the following components are mixed: phosphate buffer, NADPH solution, and the test compound at various concentrations.[5]
-
Enzyme Addition: The reaction is initiated by adding the aldose reductase enzyme solution to the mixture.[5]
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over a period of time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).[4] This change in absorbance is directly proportional to the rate of NADPH oxidation and, therefore, to the aldose reductase activity.
-
Control and Blank Measurements: A control reaction without the inhibitor is run to determine the maximum enzyme activity. A blank reaction without the substrate is also prepared to correct for any non-enzymatic NADPH degradation.
-
IC50 Calculation: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Aldose Reductase Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: Aldose Reductase Signaling in the Polyol Pathway.
Caption: Experimental Workflow for ARI Potency Assay.
References
Newer Aldose Reductase Inhibitors Outperform Alrestatin Through Enhanced Potency and Selectivity
For Immediate Release
New analysis reveals that later-generation aldose reductase inhibitors (ARIs) demonstrate significantly greater efficacy and improved safety profiles compared to the early-generation inhibitor, Alrestatin. This superiority is primarily attributed to their higher potency in inhibiting the aldose reductase enzyme and greater selectivity for the target enzyme over the related aldehyde reductase, minimizing off-target effects.
Researchers, scientists, and drug development professionals can now access a comprehensive comparison guide detailing the performance of these newer ARIs, supported by experimental data. This guide highlights the key factors contributing to the enhanced therapeutic potential of compounds such as Epalrestat, Fidarestat, Ranirestat, and Zopolrestat over the prototypical ARI, this compound.
The primary mechanism of action for ARIs is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues, which is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.
The Limitations of a First-Generation Inhibitor: this compound
This compound, one of the first ARIs to undergo clinical trials, ultimately saw its development terminated due to a combination of low efficacy and a high incidence of adverse effects, including hepatotoxicity.[1] Clinical trials with this compound in patients with diabetic neuropathy failed to show clear-cut efficacy, with most patients experiencing only subjective benefits and no significant changes in objective measures of nerve conduction.[2][3] Furthermore, substantial toxicity, particularly photosensitive skin rashes, was observed.[2]
Enhanced Potency: A Quantitative Leap Forward
A key differentiator for the newer ARIs is their significantly lower half-maximal inhibitory concentration (IC50) values against aldose reductase compared to this compound. A lower IC50 value indicates greater potency, meaning a lower concentration of the drug is required to achieve a 50% inhibition of the enzyme's activity.
| Inhibitor | Chemical Class | IC50 (µM) |
| This compound | Acetic acid derivative | 1 |
| Zopolrestat | Acetic acid derivative | 0.041 |
| Tolrestat | Acetic acid derivative | 0.015 |
| Epalrestat | Acetic acid derivative | 0.012 - 0.021 |
| Fidarestat | Spirohydantoin | 0.018 |
Caption: In vitro IC50 values of various aldose reductase inhibitors against aldose reductase.
The Critical Role of Selectivity
Beyond potency, the selectivity of an ARI for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1) is crucial for a favorable safety profile. Aldehyde reductase plays a vital role in detoxifying various aldehydes in the body. Non-selective inhibition of ALR1 can lead to undesirable side effects. Newer ARIs have been designed to exhibit greater selectivity for ALR2.
| Inhibitor | Selectivity for ALR2 over ALR1 |
| Ponalrestat | 390 to 7,800-fold |
Caption: Selectivity of Ponalrestat for ALR2 over ALR1.
The development of more selective ARIs represents a significant advancement in the field, as this targeted approach is expected to reduce the incidence of adverse events that plagued earlier inhibitors like this compound.[4][5][6]
Clinical Efficacy: Translating Potency and Selectivity into Patient Benefits
The improved biochemical properties of newer ARIs have translated into more promising clinical outcomes in the management of diabetic neuropathy.
Epalrestat: Long-term treatment with Epalrestat has been shown to be well-tolerated and effective in delaying the progression of diabetic neuropathy and improving associated symptoms.[7] In a 3-year multicenter trial, Epalrestat prevented the deterioration of median motor nerve conduction velocity (MNCV) and improved symptoms such as numbness and cramping compared to a control group.[7]
Fidarestat: In a 52-week, double-blind, placebo-controlled study, Fidarestat demonstrated significant improvements in multiple electrophysiological measures of nerve function and subjective symptoms of diabetic neuropathy, including numbness, spontaneous pain, and paresthesia.[4][5] The adverse event profile for Fidarestat was comparable to that of the placebo group.[4][5]
Ranirestat: Clinical trials with Ranirestat have shown improvements in nerve conduction velocity in patients with diabetic sensorimotor polyneuropathy.[8][9][10][11][12] A meta-analysis of five randomized controlled trials concluded that Ranirestat is safe and effective in improving electrophysiologic measures of diabetic polyneuropathy.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polyol pathway and a general workflow for evaluating aldose reductase inhibitors.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: General Workflow for the Evaluation of Aldose Reductase Inhibitors.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase by measuring the decrease in NADPH absorbance.
Materials:
-
Partially purified aldose reductase (e.g., from bovine or rat lens)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test inhibitor compound
-
Reference inhibitor (e.g., Epalrestat)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Dissolve the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilutions are made with phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme preparation.
-
For the inhibitor assay, add a specific concentration of the test compound or reference inhibitor to the reaction mixture. For the control, add the solvent vehicle.
-
-
Enzyme Reaction and Measurement:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the cuvette.
-
Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 3-5 minutes) in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
Conclusion
The evolution of aldose reductase inhibitors from this compound to newer agents like Epalrestat, Fidarestat, and Ranirestat demonstrates a clear progression towards more effective and safer therapeutic options for the management of diabetic complications. The enhanced potency and, crucially, the improved selectivity of these newer compounds have led to better clinical outcomes and a more favorable risk-benefit profile. Continued research focusing on the development of highly selective and potent ARIs holds promise for further improving the quality of life for individuals with diabetes.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. rsc.org [rsc.org]
- 12. content.abcam.com [content.abcam.com]
Alrestatin in Aldose Reductase Inhibitor Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in the design of robust screening assays for aldose reductase inhibitors (ARIs). Alrestatin, an early synthetic ARI, has historically been used in this capacity. This guide provides a comprehensive comparison of this compound with other notable ARIs, supported by experimental data and detailed protocols to aid in the selection of the most suitable reference compound for your research needs.
Performance Comparison of Aldose Reductase Inhibitors
The inhibitory potency of various ARIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the aldose reductase enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for this compound and a selection of alternative reference compounds, providing a clear comparison of their relative potencies.
| Compound | IC50 Value (nM) | Chemical Class | Notes |
| This compound | 10,000 | Acetic acid derivative | One of the earliest developed ARIs. |
| Epalrestat | 12 - 26 | Acetic acid derivative | Clinically used in some countries for diabetic neuropathy. |
| Sorbinil | 260 - 280 | Spirohydantoin | An early ARI that underwent extensive clinical trials. |
| Tolrestat | 15 - 35 | Acetic acid derivative | Withdrawn from the market due to liver toxicity. |
| Zopolrestat | 3.1 - 4.1 | Acetic acid derivative | A potent ARI with good oral activity. |
| Fidarestat | 18 - 26 | Spirohydantoin | A potent and selective ARI. |
| Ranirestat | ~10 | Spirosuccinimide | A potent ARI that has been in clinical development. |
The Polyol Pathway: The Target of Aldose Reductase Inhibitors
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. ARIs exert their therapeutic effect by blocking the conversion of glucose to sorbitol.
Caption: The Polyol Pathway of glucose metabolism.
Experimental Protocols
Generic Spectrophotometric Aldose Reductase Inhibitor Screening Assay
This protocol outlines a fundamental and widely applicable method for screening potential ARIs by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (including this compound as a reference) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference compound (this compound) at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Test compound or reference compound solution (or solvent for control wells)
-
Aldose reductase enzyme solution
-
-
Include control wells:
-
No inhibitor control: Contains all components except the test compound (only solvent).
-
Blank control: Contains all components except the enzyme.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each concentration of the test and reference compounds.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: A typical workflow for an in vitro ARI screening assay.
Conclusion
While this compound has served as a foundational reference compound in aldose reductase inhibitor screening, a variety of alternatives with significantly higher potencies are now available. The selection of a reference compound should be guided by the specific goals of the screening assay. For researchers seeking to identify novel inhibitors with high potency, utilizing a reference compound with a lower IC50, such as Zopolrestat or Fidarestat, may be more appropriate. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust and reliable ARI screening assays.
Safety Operating Guide
Navigating the Safe Disposal of Alrestatin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents like Alrestatin, an aldose reductase inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment of the waste stream is necessary. This compound is often supplied as a solid or in a solution with dimethyl sulfoxide (DMSO).
-
This compound (Solid): While specific hazardous waste codes under the Resource Conservation and Recovery Act (RCRA) are not explicitly assigned to this compound, it is prudent to manage it as a chemical waste. Unused or expired solid this compound should be treated as a hazardous material.
-
This compound in DMSO Solution: DMSO is a combustible liquid and has the ability to penetrate the skin, potentially carrying dissolved substances with it. Therefore, solutions of this compound in DMSO should be handled as hazardous waste. The waste mixture will possess the characteristics of both the solvent and the solute.
Proper Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound waste, whether in solid form or dissolved in a solvent like DMSO.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO).
-
A lab coat to protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid this compound Waste:
-
Collect in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other types of waste unless compatibility has been confirmed.
-
-
This compound Solution (in DMSO) Waste:
-
Collect in a designated, leak-proof container suitable for flammable organic solvents.
-
Ensure the container is compatible with DMSO.
-
Do not mix with incompatible waste streams, such as strong acids or bases.
-
Step 3: Container Management
All waste containers must be managed according to laboratory safety standards.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical names of the contents (e.g., "this compound" or "this compound in DMSO"). Include the approximate concentrations and accumulation start date.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or has reached the storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Crucially, never dispose of this compound or its solutions down the drain. This can lead to environmental contamination and may be a violation of local and federal regulations.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, in accordance with general guidelines. Note that specific state or institutional regulations may vary.
| Parameter | Guideline |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Storage Time Limit in SAA | Containers may remain in an SAA for up to one year, provided the volume limits are not exceeded. |
| Removal from SAA | Full containers must be removed from the SAA within three days. |
Experimental Protocols
This disposal guidance is a standard operational procedure and does not stem from a specific experimental protocol. It is based on established principles of laboratory chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Essential Safety and Handling Protocols for Alrestatin
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Alrestatin, a potent aldose reductase inhibitor. Adherence to these procedural guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards requiring stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, the following personal protective equipment is mandatory when handling this compound.
PPE Requirements
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact, which can lead to irritation. Double gloving is advised for enhanced protection. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powdered form to prevent respiratory tract irritation from airborne particles. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step workflow outlines the essential procedures for safe handling, from preparation to disposal.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, lab coat) | Bag and dispose of as hazardous waste. |
| Solutions Containing this compound | Collect in a sealed, labeled hazardous waste container for chemical waste disposal. |
Disposal of Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol or DMSO) three times.
-
Collect the rinsate as hazardous chemical waste.
-
Deface the label on the empty container before disposing of it in the appropriate laboratory glass or plastic recycling stream.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when working with this compound.
Preparation of a Stock Solution:
-
Work Area Preparation: Ensure a clean and designated workspace, preferably within a chemical fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the PPE Requirements table.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a fume hood, add the appropriate solvent to the this compound powder. This compound is soluble in DMSO.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C.
By adhering to these safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
